Methyl isothiocyanate
Description
Structure
3D Structure
Properties
IUPAC Name |
methylimino(sulfanylidene)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3NS/c1-3-2-4/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDSHSYDSCRFAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NS | |
| Record name | METHYL ISOTHIOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3947 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2027204 | |
| Record name | Methyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2027204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl isothiocyanate appears as a colorless liquid with a sharp odor. Lethal by inhalation of even small quantities of vapor. Does not have odor warning characteristics at low concentrations. Do not rely on the sense of smell to warn about the presence of vapors. Denser than water. May cause tearing and irritate the eyes, skin, nose and throat., Colorless crystals that sublime at room temperature; mp = 36 deg C; [HSDB] Pale yellow low melting solid with an acrid odor; mp = 30-34 deg C; [Alfa Aesar MSDS], Solid, Colourless to tan liquid; Pungent, penetrating mustard-like odour | |
| Record name | METHYL ISOTHIOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3947 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Methyl isothiocyanate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1514 | |
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| Record name | Methyl isothiocyanate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034106 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Methyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1862/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
246 °F at 760 mmHg (EPA, 1998), 119 °C, 117.00 to 118.00 °C. @ 760.00 mm Hg | |
| Record name | METHYL ISOTHIOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3947 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | METHYL ISOTHIOCYANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6396 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methyl isothiocyanate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034106 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
20 °F, 95 °F (35 °C) (closed cup). /MITC-Fume/ | |
| Record name | Methyl isothiocyanate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1514 | |
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| Record name | METHYL ISOTHIOCYANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6396 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Readily soluble in common organic solvents, such as ethanol, methanol, acetone, cyclohexanone, dichloromethane, chloroform, carbon tetrachloride, benzene, xylene, petroleum ether, and mineral oils., Very soluble in ethyl ether, In water, 7.6X10+3 mg/L at 25 °C, 7.6 mg/mL at 20 °C, Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol) | |
| Record name | METHYL ISOTHIOCYANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6396 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methyl isothiocyanate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034106 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Methyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1862/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.069 at 98.6 °F (EPA, 1998) - Denser than water; will sink, 1.0691 at 37 °C/4 °C, 0.938-0.942 | |
| Record name | METHYL ISOTHIOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3947 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | METHYL ISOTHIOCYANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6396 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1862/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
2.53 (Air = 1) | |
| Record name | METHYL ISOTHIOCYANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6396 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
39.29 mmHg (USCG, 1999), 3.54 [mmHg], 3.54 mm Hg at 25 °C | |
| Record name | METHYL ISOTHIOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3947 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Methyl isothiocyanate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1514 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | METHYL ISOTHIOCYANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6396 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals, Solid at room temperature but sublimes directly to a gas. | |
CAS No. |
556-61-6 | |
| Record name | METHYL ISOTHIOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3947 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Methyl isothiocyanate | |
| Source | CAS Common Chemistry | |
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| Record name | Methyl isothiocyanate [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556616 | |
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| Record name | Methyl isothiocyanate | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/methyl-isothiocyanate-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Methane, isothiocyanato- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2027204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.303 | |
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| Record name | METHYL ISOTHIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWE2M5YDW1 | |
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| Record name | METHYL ISOTHIOCYANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6396 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methyl isothiocyanate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034106 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
95 to 97 °F (EPA, 1998), 36 °C | |
| Record name | METHYL ISOTHIOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3947 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHYL ISOTHIOCYANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6396 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methyl isothiocyanate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034106 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Environmental Dynamics and Transformation Research
Environmental Fate and Transport
The fate and transport of Methyl isothiocyanate in the environment are governed by a complex interplay of physical and chemical processes, including volatilization into the atmosphere and movement through the soil profile. ca.govusda.gov These processes are significantly influenced by soil characteristics, application methods, and environmental conditions.
Due to its high vapor pressure, a significant fraction of MITC applied to soil can be lost to the atmosphere through volatilization. ca.govusda.gov This atmospheric flux is a key aspect of its environmental fate. It has been reported that as much as 10–34% of soil-applied metam-sodium (B1676331) can be volatilized as MITC. usda.gov
Following the application of its precursors to soil, MITC emissions to the atmosphere can be substantial. The emission flux is often greatest within the first 12 to 24 hours after application. usda.gov Studies have shown that the cumulative loss of MITC mostly occurs within the first five days of application. usda.gov For example, in one study, 55% and 89% of total MITC losses from dazomet-treated plots occurred within the first 24 hours from tarped and water-sealed plots, respectively. usda.gov
Table 1: Peak Flux Densities of this compound (MITC) from Dazomet-Treated Plots
| Location | Surface Containment | Maximum Flux Density (µg·m⁻²·s⁻¹) |
|---|---|---|
| Wisconsin | Tarped | 4.3 |
| Wisconsin | Water-sealed | 1.3 |
| Georgia | Tarped | 9.2 |
This table presents data on the maximum emission flux of MITC under different surface containment strategies in two different geographical locations, illustrating the variability in emission profiles. usda.gov
Soil properties play a critical role in mediating the volatilization of MITC. Key factors include soil texture, organic matter content, temperature, and moisture. ca.govusda.gov
Soil Texture: MITC volatilization is lower in soils with higher clay content compared to sandy soils. researchgate.net For instance, the dissipation time (DT₅₀) of MITC was found to be less than 24 hours in a sandy soil, but 63 hours in a silty clay soil, indicating slower movement and volatilization in the finer textured soil. nih.gov
Organic Matter: Soils with higher organic content tend to exhibit lower volatilization rates of MITC. ca.gov However, one study found that the surface incorporation of organic matter did not significantly decrease MITC volatilization, suggesting that soil texture can be a more dominant factor. researchgate.net Conversely, other research indicates that incorporating organic amendments like chicken manure can significantly accelerate the degradation of MITC, which in turn reduces the amount available for volatilization. usda.govusda.gov
Temperature and Moisture: Increased soil temperature generally facilitates the volatilization of MITC. ca.gov Soil moisture has a more complex influence; while dry conditions can enhance volatilization, very wet soil can inhibit the diffusion of MITC gas, leading to prolonged contact time with the soil and allowing for greater degradation to occur. usda.gov
The method of application and subsequent soil management practices significantly affect the atmospheric emissions of MITC.
Shank Injection vs. Chemigation: Shank injection with soil compaction has been shown to dramatically reduce MITC flux to the atmosphere, with up to a 100-fold reduction in peak flux rates and total loss compared to older methods. nih.gov Near-field emissions are appreciably lower with shank injection compared to center pivot fumigation. wsu.edu
Surface Sealing: The use of surface seals, such as polyethylene tarps or water seals (irrigation), is a critical practice for reducing MITC volatilization. usda.govashs.org Plastic films have been shown to reduce MITC loss to the atmosphere and maintain higher concentrations within the soil. nih.gov A water seal of 2.5-3.8 cm can reduce total fumigant loss by 71-74% compared to no water seal. nih.gov In one study, tarping resulted in 3.6 times higher MITC concentrations in the soil compared to a water-seal treatment in the first year of the study. ashs.org
Subsurface Drip Irrigation: Application of MITC precursors through subsurface drip irrigation can result in significantly lower air concentrations compared to applications involving surface irrigation. nih.gov One study estimated that only about 1.4% of the applied material volatilized within a 48-hour period with this method. nih.gov
Table 2: Effect of Application Method on MITC Volatilization
| Application Method | Key Finding | Reference |
|---|---|---|
| Shank-Injection/Compaction | Up to 100-fold reduction in peak flux rates and total loss. | nih.gov |
| Center Pivot Fumigation | Higher near-field emissions compared to shank injection. | wsu.edu |
| Tarping | Reduces MITC loss to the atmosphere. | nih.gov |
| Water Sealing | 2.5-3.8 cm of water reduced volatilization by 71-74%. | nih.gov |
This table summarizes research findings on how different application and management techniques influence the atmospheric emissions of MITC.
Once introduced into the soil, MITC disperses both vertically and horizontally, a process influenced by soil type and the application method.
The movement of MITC through the soil profile is essential for its efficacy as a fumigant.
Sandy Soil: In a sandy soil, MITC has been observed to reach the 20-30 cm soil layer within six hours of application, although it remains most concentrated in the upper 10-20 cm. nih.gov
Silty Clay Soil: In a finer-textured silty clay soil, MITC was found to be concentrated in the upper 0-10 cm layer, indicating less downward movement compared to sandy soil. nih.gov
General Distribution: Across different post-application practices (tarping and water-seal), studies have found that 80% to 89% of MITC is detected in the top 15 cm of the soil. ashs.org It has been detected as deep as 31 cm from the soil surface. ashs.org The concentration of MITC generally decreases with depth, although over time, concentrations at deeper levels may increase as the compound moves downward through the soil profile. ashs.org
Table 3: Distribution of this compound (MITC) in Different Soil Types
| Soil Type | Depth of Highest Concentration (6 hours post-application) | Notes |
|---|---|---|
| Sandy Soil | 10-20 cm | Reached 20-30 cm depth. |
This table illustrates the differential vertical movement of MITC in soils of varying textures shortly after application. nih.gov
Soil Distribution and Movement
Factors Influencing Soil Mobility (e.g., soil moisture, texture)
The mobility of this compound (MITC) in soil is a complex process governed by a combination of its chemical properties and various soil characteristics. Key factors influencing its movement include soil moisture, texture, and organic carbon content. usda.gov MITC's high water solubility and weak adsorption to soil particles contribute to its potential for movement within the soil profile. researchgate.netashs.org
Soil Moisture: Soil moisture content plays a critical role in the transport of MITC. In wet soil, the diffusion of MITC in the gas phase is significantly inhibited. usda.gov This leads to a longer contact time between the fumigant and the soil, which can allow for more extensive degradation to occur. usda.gov Conversely, water infiltration from irrigation or rainfall can facilitate the downward movement of MITC through the soil column. researchgate.net Studies have shown that higher soil water evaporation rates, driven by elevated air temperatures, can reduce the water available to seal MITC in the soil, potentially leading to lower concentrations and persistence. ashs.org
Soil Texture: Soil texture, which refers to the proportion of sand, silt, and clay particles, significantly affects MITC's distribution. In a study conducted in Morocco, MITC applied to a sandy soil reached a depth of 20-30 cm within six hours, although it remained most concentrated in the 10-20 cm layer. nih.gov In contrast, in a silty clay soil, MITC was concentrated in the upper 0-10 cm layer. nih.gov This difference is attributed to the larger pore sizes in sandy soils, which allow for more rapid movement, while the smaller particles and greater surface area of clay soils tend to retain the compound more effectively. The dissipation of MITC was also faster in sandy soil (half-life of less than 24 hours) compared to silty clay soil (half-life of 63 hours). nih.gov
Organic Carbon Content: The presence of organic matter in the soil also influences MITC's mobility. Soils with higher organic matter content tend to have a greater capacity for sorption, which can reduce the movement of MITC. plos.org However, MITC adsorption is generally considered to be relatively low. researchgate.net The application of organic amendments, such as manure, can increase the soil's capacity to degrade MITC through both abiotic and biotic mechanisms, thereby reducing its persistence and mobility. researchgate.net
| Factor | Influence on MITC Mobility | Research Finding | Source |
|---|---|---|---|
| Soil Moisture | High moisture inhibits gas diffusion, potentially increasing degradation. Water infiltration enhances downward movement. | In wet soil, inhibited gas-phase diffusion results in prolonged contact time, allowing more time for degradation. usda.gov | usda.gov |
| Soil Texture | Mobility is greater in coarse-textured (sandy) soils compared to fine-textured (clay) soils. | In sandy soil, MITC reached 20-30 cm depth, while in silty clay soil, it was concentrated in the top 0-10 cm. nih.gov | nih.gov |
| Organic Carbon | Higher organic matter can increase sorption and enhance degradation, reducing mobility. | Sorption of isothiocyanates is higher in soils with high organic matter content. plos.org | plos.org |
Leaching Potential and Groundwater Contamination Pathways
Given its high water solubility and relatively weak adsorption to soil particles, this compound possesses a significant potential for leaching through the soil profile and contaminating groundwater. researchgate.netacs.org Leaching is the process by which solutes are transported downwards through the soil by infiltrating water.
A laboratory study evaluating the leaching potential of persistent MITC residues from a silt loam soil found that concentrations in column effluents ranged from 0.05 to 0.27 mg L⁻¹ when leached with ten pore volumes of water. acs.org The results of this study suggest that the leaching of persistent fumigant residues through soil to water is a significant pathway. acs.org The downward movement of MITC in field settings is often a result of water infiltration from irrigation and rainfall. researchgate.net
Evidence of groundwater contamination has been documented. In 1991, MITC was detected in 31 groundwater samples collected in The Netherlands, with a maximum concentration of 0.42 µg/L. nih.gov This indicates that under certain environmental and soil conditions, MITC can travel from the point of application to underlying aquifers. The potential for groundwater contamination is a critical consideration in the environmental risk assessment of MITC use in agriculture.
Waterborne Transport and Dissipation in Aquatic Systems
Once this compound enters aquatic systems, either through leaching, runoff, or direct application, it undergoes various transport and dissipation processes. Its fate in water is influenced by factors such as degradation, dilution, and interaction with aquatic components.
A biodegradation test using activated sludge revealed that MITC is not easily mineralized in aquatic environments but is instead converted into several metabolites. researchgate.net Six transformation products were identified: 1,3-dimethylthiourea, 3-methylamino-5-oxa-thia-2,7-diaza-2,6-octadiene, 3-methylamino-4,5-dithia-2,7-diaza-2,6-octadiene, methylamine, elemental sulfur, and carbon disulfide. researchgate.net
The persistence of MITC in aquatic systems can vary. The half-life of MITC in river soils was found to be approximately twice as long as in terrestrial soils, ranging from 5.4 to 13.8 days. nih.gov In the water column, degradation can also be induced by free radical reactions. The oxidizing hydroxyl radical (•OH) has been shown to react with MITC, with a measured room temperature rate constant of (5.69 ± 0.56) x 10⁸ M⁻¹s⁻¹. nih.gov However, the efficiency of this removal process is significantly decreased in the presence of dissolved organic matter and carbonate, which are common constituents of natural waters. nih.gov
Degradation and Transformation Pathways
The degradation of this compound in the environment is a multifaceted process involving both biological and non-biological mechanisms. Research indicates that MITC degradation is often equally controlled by chemical and biological processes. usda.govresearchgate.net The rate of degradation is influenced by environmental factors such as temperature, soil moisture, and the presence of organic matter. usda.gov For instance, increasing temperature has been shown to significantly accelerate the degradation of MITC. researchgate.net
Biotic Degradation Mechanisms
Biotic degradation, primarily mediated by microorganisms, is a crucial pathway for the dissipation of MITC in soil and aquatic environments. researchgate.netplos.org The presence of a microbial community can accelerate the degradation rate of MITC by a factor of two. nih.gov In some forest and nursery soils, microbial degradation has been shown to account for more than a 60% reduction in the concentration of methyl-ITC. researchgate.net
Microbial Mediated Degradation Pathways
Microorganisms play a pivotal role in the transformation of MITC. While the precise biochemical pathways are not fully elucidated, evidence suggests that the degradation is largely a cometabolic process. usda.gov Cometabolism is the transformation of a compound by an organism that does not use it as a primary source of carbon or energy. usda.gov This is supported by the observation that continuous efforts to isolate microorganisms capable of utilizing MITC as a sole carbon source have been unsuccessful. usda.gov
Preliminary research suggests that the microorganisms responsible for the enhanced degradation of MITC may specifically target the isothiocyanate functional group. researchgate.net In aquatic environments, biodegradation tests using activated sludge have demonstrated the conversion of MITC into various metabolites, including dimethylthiourea and methylamine, rather than complete mineralization to carbon dioxide. researchgate.net
Role of Soil Microbial Communities in MITC Transformation
Soil microbial communities are fundamental to the transformation and breakdown of MITC. researchgate.netplos.org These communities, consisting of a vast diversity of bacteria, fungi, and other microorganisms, act as the primary drivers of biotic degradation. agci.orgfrontiersin.org The addition of organic amendments, such as chicken manure, to soil can stimulate indigenous microbial populations or introduce new degrading microorganisms, thereby accelerating MITC degradation. usda.gov In soil amended with 1.0% composted chicken manure, as much as 70% of the degradation was attributed to biological mechanisms. usda.gov
The activity of these microbial communities enhances the mineralization of organic matter and the cycling of nutrients, processes which can be linked to the breakdown of xenobiotic compounds like MITC. nih.govfrontiersin.org The degradation process is complex and can be influenced by the composition of the microbial community, which in turn is shaped by factors like soil type, pH, and agricultural practices. plos.orgfrontiersin.org Although specific microbes that degrade MITC are not yet fully identified, the collective metabolic activity of the soil microbiome is clearly a major factor in reducing its concentration in the environment. researchgate.netplos.org
| Degradation Process | Key Aspect | Research Finding | Source |
|---|---|---|---|
| Overall Degradation | Controlled by both chemical and biological processes. | Differences between sterile and nonsterile degradation kinetics indicate that MITC degradation is equally controlled by chemical and biological processes. usda.gov | usda.gov |
| Biotic Degradation | Microbiota are a major factor in isothiocyanate reduction in soils. | The presence of a microbial community accelerated the degradation rate by a factor of two. nih.gov | plos.orgnih.gov |
| Microbial Mechanism | Likely a cometabolic process, as organisms using MITC as a sole carbon source have not been isolated. | A likely scenario is that MITC is degraded cometabolically. usda.gov | usda.gov |
| Role of Microbial Communities | Organic amendments can stimulate microbial populations, enhancing degradation. | In soil with 1.0% chicken manure, up to 70% of degradation was attributable to biological mechanisms. usda.gov | usda.gov |
| Aquatic Transformation | Converted to various metabolites rather than being fully mineralized. | A biodegradation test revealed MITC is converted to six metabolites, including 1,3-dimethylthiourea and methylamine. researchgate.net | researchgate.net |
Influence of Environmental Factors on Degradation Kinetics
The rate at which this compound degrades in the environment is not constant but is significantly influenced by a variety of environmental factors. These factors can affect both the biological and chemical degradation pathways.
Temperature: Temperature is one of the most critical factors affecting MITC degradation. An increase in temperature generally accelerates the rate of both microbial activity and chemical reactions. researchgate.netusda.govusda.gov Studies have shown that the degradation of MITC is significantly faster at higher temperatures, following the Arrhenius equation, which describes the temperature dependence of reaction rates. usda.gov For example, increasing the temperature from 20°C to 40°C can increase the degradation rate by several fold. usda.gov
Soil Moisture: The effect of soil moisture is complex. While water is necessary for hydrolysis and microbial activity, excessive moisture can inhibit the diffusion of MITC in the gas phase through soil pores. usda.gov This can lead to prolonged contact time with soil particles and potentially more degradation. However, some studies have found that increasing soil moisture can decrease the degradation rate of MITC. researchgate.net
pH: The pH of the soil or water can influence the rate of hydrolysis. Dazomet (B121842), a precursor to MITC, degrades faster in alkaline conditions compared to acidic ones. researchgate.net For isothiocyanates in general, reactivity and degradation through hydrolysis increase with higher pH values. chemrxiv.org
Organic Amendments: The addition of organic matter, such as chicken manure, has been shown to significantly enhance the degradation rate of MITC. usda.gov This is likely due to a combination of stimulating microbial populations and providing more reactive sites for chemical degradation.
| Factor | Effect on Degradation Rate | Notes |
| Increasing Temperature | Increases | Both biotic and abiotic degradation rates are accelerated. usda.govusda.gov |
| Soil Moisture | Variable | Can increase hydrolysis but may slow gas-phase diffusion. researchgate.netusda.gov |
| pH | Increases with alkalinity | Hydrolysis is generally faster under alkaline conditions. researchgate.netchemrxiv.org |
| Organic Amendments | Increases | Stimulates microbial activity and provides reactive surfaces. usda.gov |
This table summarizes the general influence of key environmental factors on the degradation kinetics of this compound.
Temperature Dependencies of Degradation Rates
The degradation of this compound in soil is significantly accelerated by increasing temperatures. researchgate.netusda.gov This relationship is crucial for predicting the persistence and efficacy of MITC when used as a soil fumigant under different climatic conditions. The degradation process, which involves both biological and chemical mechanisms, generally follows the Arrhenius equation, indicating a direct correlation between temperature and the rate of reaction. usda.gov
Studies have shown a consistent trend of faster degradation at higher temperatures. For instance, in an Arlington sandy loam, the degradation of MITC was observed to increase as the temperature was raised from 20°C to 40°C. usda.gov This acceleration is attributed to the influence of temperature on both microbial activity and the rates of chemical reactions within the soil matrix. usda.gov
The following table illustrates the first-order degradation rate constants (k) for MITC at various temperatures in an unamended Arlington sandy loam.
Table 1: First-Order Degradation Rate Constants of MITC at Different Temperatures
| Temperature (°C) | k (x 10⁻² h⁻¹) |
|---|---|
| 20 | 2.08 (± 0.21) |
| 30 | 4.54 (± 0.23) |
| 35 | 4.80 (± 0.35) |
| 40 | 5.14 (± 0.18) |
Data sourced from a study on Arlington sandy loam.
Impact of Soil Moisture Content on Degradation
The influence of soil moisture on the degradation of this compound is multifaceted, affecting both the transport and the breakdown of the compound. Research has indicated that increasing soil moisture can, in some cases, slightly decrease the degradation rate of MITC. researchgate.netusda.gov This is in contrast to some other fumigants where higher moisture content accelerates degradation. researchgate.net
The table below shows the effect of soil moisture content on the degradation half-life of MITC in an Arlington sandy loam at 20°C.
Table 2: Effect of Soil Moisture on MITC Degradation Half-Life
| Soil Moisture (% of WHCmax) | Half-Life (days) |
|---|---|
| 25 | 1.1 |
| 50 | 1.4 |
| 75 | 1.6 |
WHCmax: Maximum Water Holding Capacity. Data from a study on Arlington sandy loam.
Effects of Soil Organic Matter and Amendments (e.g., Biochar, Manure)
Soil organic matter and the application of organic amendments such as biochar and manure have a profound impact on the degradation of this compound. researchgate.netusda.gov These amendments can significantly enhance the rate of MITC degradation, thereby reducing its potential for atmospheric emission. researchgate.netusda.gov The mechanisms behind this enhanced degradation involve both increased microbial activity and a greater number of chemical reaction sites. usda.gov
Manure: The incorporation of chicken manure into the soil has been shown to dramatically accelerate MITC degradation. usda.gov The rate of degradation increases with both the temperature and the amendment rate of the manure. usda.gov Studies have demonstrated that both biological and chemical processes contribute to this accelerated breakdown. usda.gov For example, in a soil amended with 1.0% chicken manure, as much as 70% of the degradation was attributed to biological mechanisms. usda.gov
Biochar: The effect of biochar on MITC degradation is more complex and depends on the specific properties of the biochar, such as its specific surface area (SSA) and its hydrogen to carbon (H/C) ratio. nih.gov Biochar with a high SSA and a low H/C value can reduce MITC degradation by adsorbing the compound, making it less available for breakdown. nih.gov Conversely, biochars with higher H/C values can significantly increase the degradation rate of MITC, in some cases by over 30 times. nih.gov The addition of certain types of biochar can accelerate MITC degradation with increasing amendment rates and temperatures, but with decreasing soil water content. nih.gov
The following tables provide data on the effects of chicken manure and different types of biochar on the degradation of MITC.
Table 3: Effect of Chicken Manure Amendment on MITC Degradation Rate Constant (k) at Different Temperatures
| Amendment Rate (% w/w) | k at 20°C (h⁻¹) | k at 30°C (h⁻¹) | k at 40°C (h⁻¹) |
|---|---|---|---|
| 0 (Unamended) | 0.021 | 0.045 | 0.051 |
| 1.0 | 0.056 | 0.082 | 0.104 |
| 2.5 | 0.083 | 0.129 | 0.165 |
| 5.0 | 0.108 | 0.163 | 0.201 |
Data from a study on Arlington sandy loam.
Table 4: Impact of Different Biochar Types on MITC Degradation Half-Life (t₁/₂) in Soil
| Biochar Type | Amendment Rate (% w/w) | Half-Life (days) |
|---|---|---|
| No Biochar | 0 | 3.5 |
| BC-1 (High SSA, Low H/C) | 1 | 22.8 |
| BC-4 (Low SSA, High H/C) | 1 | 1.1 |
Data from a laboratory incubation study.
Metabolite Identification and Characterization in Environmental Matrices
The degradation of this compound in the environment leads to the formation of several transformation products, or metabolites. The identification and characterization of these metabolites are essential for a complete understanding of the environmental fate and potential risks associated with MITC use.
In soil and aquatic environments, the breakdown of MITC can proceed through both biotic and abiotic pathways, resulting in a range of degradation products. Research has identified several key metabolites. In acidic soil, dazomet, a precursor to MITC, slowly decomposes to release this compound, as well as methylamine, carbon disulfide, and hydrogen sulfide. nih.gov
A study on the biodegradation of MITC identified the following metabolites:
Methylamine
1,3-dimethylthiourea
Sulfur
Carbon disulfide
3-methylamino-5-oxa-4-thia-2,7-diaza-2,6-octadiene
3-methylamino-4,5-dithia-2,7-diaza-2,6-octadiene nih.gov
The formation of these metabolites indicates that the degradation of MITC involves complex transformation processes. The presence of sulfur-containing by-products, such as bisulfide (HS⁻) from MITC hydrolysis, can also influence the degradation of other co-applied agricultural chemicals. nih.gov
Ecological and Environmental Impact Research
Ecotoxicological Studies
Ecotoxicological research investigates the adverse effects of chemical substances on living organisms within various ecosystems. For methyl isothiocyanate, these studies are critical for evaluating its potential harm to non-target species in both terrestrial and aquatic environments.
As a soil fumigant, this compound has the potential to impact a wide range of non-target soil-dwelling organisms that are essential for soil health and function. Research into these effects often utilizes indicator species to assess toxicity. Standard ecotoxicological tests are conducted on key soil fauna such as earthworms (e.g., Eisenia fetida) and collembolans (e.g., Folsomia candida) to determine mortality, growth, and reproduction effects. Collembola, in particular, have been identified as being highly sensitive to pesticides, making them important bioindicators for the ecotoxicological assessment of chemicals like MITC. nih.gov The application of MITC disrupts the biological functions of many soil organisms by inactivating essential enzymes. herts.ac.uk
Despite being used as a soil fumigant, this compound can enter aquatic systems through runoff or leaching, posing a risk to aquatic life. Due to its mobility in soil, it is considered a potential groundwater contaminant. chemicalbook.com Ecotoxicity studies have demonstrated that MITC is very toxic to aquatic organisms. chemicalbook.comfishersci.com Acute toxicity is typically evaluated by determining the median lethal concentration (LC50) for fish and the median effective concentration (EC50) for aquatic invertebrates like Daphnia magna.
Studies have established specific toxicity values for several freshwater species. For the rainbow trout (Oncorhynchus mykiss), a 96-hour LC50 has been reported as 0.078 mg/L. fishersci.com For the bluegill sunfish (Lepomis macrochirus), the 96-hour LC50 is 142 µg/L. chemicalbook.com The water flea (Daphnia magna) shows high sensitivity with a 48-hour EC50 ranging from 0.18 to 0.56 mg/L. fishersci.com These findings classify this compound as highly toxic to freshwater fish and invertebrates.
Acute Toxicity of this compound to Aquatic Organisms
| Organism | Species | Endpoint | Value (µg/L) | Exposure Time | Reference |
|---|---|---|---|---|---|
| Rainbow Trout | Oncorhynchus mykiss | LC50 | 78 | 96 hours | fishersci.com |
| Bluegill Sunfish | Lepomis macrochirus | LC50 | 142 | 96 hours | chemicalbook.com |
| Water Flea | Daphnia magna | EC50 | 180 - 560 | 48 hours | fishersci.com |
This compound application significantly affects the abundance, diversity, and function of soil microbial communities. These microorganisms are fundamental to soil fertility and biogeochemical cycling.
Research indicates that MITC and other isothiocyanates can cause significant shifts in the structure of soil microbial communities. The impact varies between different microbial groups, such as bacteria and fungi. Studies have shown that soil fungal communities appear to be more sensitive to certain types of isothiocyanates than bacterial communities. Fumigation with dazomet (B121842), which rapidly degrades into MITC, has been observed to cause a notable shift in the soil microbial community by inhibiting ammonium-oxidizing microorganisms while stimulating denitrifying microbes. researchgate.net The degradation of MITC in soil is influenced by both biological and chemical processes, with microbial activity playing a substantial role. usda.govusda.gov In soils with a history of repeated fumigant applications, an accelerated biodegradation of MITC can occur, suggesting an adaptation of the microbial community. chemicalbook.com
By altering microbial communities, this compound can disrupt critical biogeochemical cycles, most notably the nitrogen cycle. The nitrogen cycle relies on specialized microorganisms to convert nitrogen between its various chemical forms. usda.gov
Field and laboratory studies have demonstrated that soil fumigation with this compound can significantly increase emissions of nitrous oxide (N2O), a potent greenhouse gas. researchgate.netepa.gov This effect can persist for an extended period, with increased emission rates still evident 48 days after application. epa.gov The stimulation of N2O production appears to be of biotic origin, as the effect is largely absent in sterilized soils. epa.gov Research on dazomet, which produces MITC, shows that fumigation can disrupt the nitrogen balance in the soil. It leads to an increase in ammonium (B1175870) nitrogen and a decrease in nitrate (B79036) nitrogen by altering the microbial populations responsible for nitrification and denitrification. researchgate.net Specifically, it has been shown to reduce soil nitrification while increasing denitrification, processes that are key pathways for N2O production. researchgate.net
Influence on Terrestrial Microorganisms and Microbial Ecology
Environmental Risk Assessment Methodologies
The environmental risk assessment for this compound involves a multi-faceted approach to evaluate its potential harm to ecosystems and human health. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) conduct comprehensive assessments for soil fumigants. nih.gov
The ecological risk assessment for MITC is often conducted qualitatively, bringing together reviews of multiple fumigants to evaluate risk. regulations.gov This process examines the potential ecological risks to non-target organisms based on the chemical's use patterns, environmental fate, transport, and ecological effects. regulations.gov For human health, risk assessment involves estimating exposures for various scenarios, including for bystanders near treated fields. nih.gov Deterministic methods are often used to provide an upper-bound estimate of likely exposures. These assessments may also incorporate modeling approaches to characterize the full distribution of potential exposures. nih.gov Key metrics used in these assessments include the Margin of Exposure (MOE), which helps to determine if risks exceed the level of concern. nih.gov
Modeling of Environmental Concentrations and Exposure
The environmental fate and concentration of this compound (MITC) are significantly influenced by its use as a soil fumigant, often generated from the degradation of parent compounds like metam (B94612) sodium and metam potassium. regulations.gov Due to its volatility, a primary route of environmental exposure is through atmospheric transport following application. epa.govnih.gov Various models have been employed to estimate the atmospheric concentrations of MITC and to assess potential exposure to nearby communities and ecosystems.
One of the key models used for this purpose is the Industrial Source Complex Short-Term (ISC3) air dispersion model. epa.govnih.gov This model has been utilized to estimate MITC air concentrations following agricultural applications. For instance, in an incident in Earlimart, California, the ISC3 model was used to estimate 1-hour time-weighted average (TWA) MITC concentrations on the edge of the community, which ranged from 0.5 to 1 ppm. nih.govresearchgate.net These modeling efforts are crucial for evaluating exposure during illness episodes when direct industrial hygiene assessment is not feasible. nih.govresearchgate.net
Gaussian plume dispersion models have also been applied to estimate MITC flux from treated fields and subsequent downwind air concentrations. scispace.comacs.org One study using this model estimated that about 1.4% of the applied MITC volatilized within a 48-hour period after a subsurface drip irrigation application of metam-sodium (B1676331). scispace.comacs.org Such models can estimate concentrations at various distances from the application site; for example, at 1.6 km downwind, concentrations were estimated to be around 4-7 μg/m³, and less than 2 μg/m³ at 3.2 km downwind. scispace.com
These modeling approaches are part of a broader effort by regulatory agencies like the U.S. Environmental Protection Agency (EPA) to better characterize bystander exposure risks. epa.gov The EPA has explored various models, including the Fumigant Exposure Modeling System (FEMS), the Probabilistic Exposure and Risk model for Fumigants (PERFUM), and the Soil Fumigant Exposure Assessment System (SOFEA), to understand the full distribution of potential bystander exposures. epa.gov
Research has shown that the method of application significantly impacts MITC emissions. Air concentrations of MITC measured during application by subsurface drip irrigation were found to be up to four orders of magnitude lower than those from applications involving surface irrigation. scispace.comacs.org
The table below summarizes findings from a monitoring study that measured MITC concentrations at various distances downwind from a treated field.
| Sampling Location | Time Period | Maximum Concentration (µg/m³) | Average Concentration (µg/m³) |
|---|---|---|---|
| Residential Site 1 | 30-day period | 67 (12-h TWA) | 10 (30-day average) |
| Near center-pivot field (overhead sprinkler) | During application | >800 | Not Reported |
| Downwind of subsurface drip irrigation (up to 50m) | 48-hour period | 45 (integrated) | 1-45 (integrated) |
Data sourced from multiple environmental monitoring studies. scispace.comnih.gov
In the atmosphere, the persistence of MITC is influenced by its reaction with hydroxyl (OH) radicals. The average atmospheric half-life of MITC is estimated to be 15.7 hours. acs.org In soil, MITC is expected to have very high mobility, with reported Koc values ranging from 3 to 14.5. nih.govchemicalbook.com Biodegradation is a significant fate process in soil, with half-lives estimated to range from 0.5 to 50 days, and is generally faster in soils previously treated with the chemical. nih.govchemicalbook.com
Derivation of Environmental Quality Standards
The derivation of environmental quality standards for this compound is based on its toxicological effects on various organisms and human health. These standards, often in the form of guideline levels or criteria, are established to protect ecosystems and the public from potential adverse effects.
For human health, Acute Exposure Guideline Levels (AEGLs) have been developed. These are airborne concentrations that are predicted to result in specific health effects. The derivation of AEGLs for MITC relies heavily on studies of ocular irritation in human volunteers, as this is considered the most sensitive endpoint. nih.gov For example, a concentration of 0.8 ppm was identified as the highest level not associated with notable discomfort and was used as a point of departure for deriving AEGL-1 values. nih.gov
The table below presents the AEGLs for MITC for various exposure durations.
| Exposure Duration | AEGL-1 (ppm) | AEGL-2 (ppm) | AEGL-3 (ppm) |
|---|---|---|---|
| 10 minutes | 0.27 | 21 | 63 |
| 30 minutes | 0.27 | 21 | 63 |
| 60 minutes | 0.27 | 17 | 50 |
| 4 hours | 0.27 | 10 | 31 |
| 8 hours | 0.27 | 5.3 | 16 |
Source: National Advisory Committee/National Research Council, 2024. noaa.gov
In the context of aquatic environments, MITC is recognized as being very toxic to aquatic life, with long-lasting effects. chemicalbook.comnih.gov The derivation of water quality standards relies on aquatic toxicity data. A key study found the 96-hour LC50 (the concentration lethal to 50% of the test organisms) for rainbow trout (Oncorhynchus mykiss) to be 94 ppb (parts per billion). epa.govepa.gov This classifies MITC as very highly toxic to this fish species. epa.govepa.gov The No Observed Effect Concentration (NOEC) from the same study was determined to be 40 ppb. epa.govepa.gov Such data are fundamental in setting water quality criteria to protect aquatic ecosystems.
The U.S. EPA has also classified MITC as "Likely to be Carcinogenic to Humans" via the inhalation route, based on studies showing nasal tumors in rats. regulations.gov This classification influences the long-term exposure standards and risk assessment for the compound.
Biological Activities and Molecular Mechanisms of Action
Antimicrobial and Biocidal Mechanisms
The broad-spectrum activity of methyl isothiocyanate stems from its ability to disrupt fundamental cellular processes in a wide range of organisms. ca.gov The primary mode of action is the non-specific inhibition of enzymes, which effectively poisons target pests at a cellular level. ca.gov This is achieved through the inactivation of sulfhydryl groups within these essential enzymes. epa.govherts.ac.uknih.gov
This compound demonstrates significant efficacy against various fungi, including plant pathogens and human dermal pathogens. nih.govnih.gov Its antifungal action is attributed to several mechanisms that compromise fungal cell viability. Isothiocyanates, as a class, are known to target cell membrane integrity, interfere with cell cycle progression, and induce oxidative stress. nih.govresearchgate.net The thiocyanate (–N=C=S) group is a key factor in this antimicrobial activity. nih.gov The lipophilic and electrophilic properties of isothiocyanates enable them to move through bacterial and fungal structures, interfering with the organism's redox system. mdpi.com
Table 1: Antifungal Mechanisms of Isothiocyanates
| Fungal Target | Proposed Mechanism of Action |
| General Fungi | Disruption of protein structure and function via reaction with cellular thiols. researchgate.net |
| Pathogenic Fungi | Targeting of cell membrane integrity, cell cycle progression, and oxidative stress. researchgate.net |
| Extracellular Enzymes | Inactivation through the cleavage of disulfide bonds. nih.gov |
The antibacterial properties of isothiocyanates, including MITC, have been well-documented against a variety of bacteria. researchgate.netnih.gov The mechanism of action often involves damage to the cellular membrane. nih.gov For instance, studies on other isothiocyanates like phenethyl isothiocyanate (PEITC) and allyl isothiocyanate (AITC) have shown they affect the cellular membrane integrity of bacteria such as E. coli, P. aeruginosa, and S. aureus. nih.gov A more specific mechanism involves the inhibition of key enzymes by interacting with their sulfhydryl groups. nih.gov AITC, for example, displays an inhibitory action against thioredoxin reductase and acetate kinase in E. coli O157:H7. nih.gov The chemical structure of the isothiocyanate is crucial for its effectiveness, with aromatic rings and short carbon chains enhancing antibacterial activity in some cases. mdpi.com
This compound is a known nematicide and insecticide, acting as a non-selective soil fumigant. epa.govnih.gov Its mode of action in these organisms is consistent with its general biocidal mechanism: the disruption of cellular processes through non-specific enzyme inhibition. ca.gov By reacting with and inactivating the sulfhydryl groups of essential enzymes in nematodes and insects, MITC disrupts their vital metabolic and physiological functions, leading to death. herts.ac.uknih.gov This broad-spectrum activity makes it effective against a wide variety of living matter in the soil. epa.gov
The disruption of essential enzymes by this compound has profound effects on microbial physiological processes. Key metabolic pathways that rely on enzymes containing sulfhydryl groups are inhibited. While specific studies on MITC's direct impact on oxygen consumption and mitochondrial membrane depolarization are not detailed, its established mechanism of action implies such effects. Cellular respiration and energy production are heavily dependent on enzymatic reactions. By inactivating enzymes crucial to these pathways, MITC effectively shuts down the cell's ability to produce energy, leading to a cascade of physiological failures and ultimately, cell death. This general poisoning at the cellular level is the foundation of its biocidal properties. ca.gov
Cellular and Molecular Interactions
The bioactivity of this compound is a direct result of its chemical structure, which allows it to readily interact with cellular components. The electrophilic nature of the carbon atom in the isothiocyanate group (–N=C=S) makes it highly reactive toward nucleophiles, such as the sulfhydryl groups found in amino acids. researchgate.net
The principal molecular mechanism of action for this compound is its reaction with and subsequent inactivation of sulfhydryl (-SH) groups of essential enzymes and proteins. epa.govherts.ac.uknih.gov Sulfhydryl groups are present in the amino acid cysteine and are critical for the structure and function of many enzymes. nih.govthermofisher.com MITC reacts with these groups via nucleophilic substitution, forming a stable thioether linkage or dithiocarbamate (B8719985) conjugates. nih.govthermofisher.com This chemical alteration leads to a loss of protein structure and function. researchgate.net This inactivation is non-specific, affecting a wide range of enzymes and disrupting numerous metabolic pathways simultaneously, which explains the compound's potent and broad-spectrum biocidal activity. ca.gov
Table 2: Summary of this compound's Biological Activity
| Activity | Target Organisms | Primary Molecular Mechanism |
| Antifungal | Plant and human pathogenic fungi | Inactivation of enzymes, disruption of cell membrane, induction of oxidative stress. nih.govresearchgate.net |
| Antibacterial | E. coli, P. aeruginosa, S. aureus | Damage to cell membrane integrity, inhibition of enzymes like thioredoxin reductase. nih.gov |
| Nematicidal | Soil nematodes | Non-specific inactivation of sulfhydryl groups in essential enzymes. epa.govca.govnih.gov |
| Insecticidal | Soil insects | Disruption of cellular processes via enzyme inhibition. ca.gov |
Induction of Apoptosis and Cell Cycle Modulation
This compound (MITC) and other isothiocyanates (ITCs) have been shown to induce apoptosis and modulate the cell cycle in various cancer cell lines. These effects are central to their potential as chemopreventive and therapeutic agents. The mechanisms underlying these biological activities involve a complex interplay of signaling pathways that regulate programmed cell death and cell division.
Mitochondrial Pathway Regulation (e.g., Cytochrome C Release, Bcl-2 Family)
The intrinsic pathway of apoptosis, also known as the mitochondrial pathway, is a key target of isothiocyanates. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). The balance between these opposing factions determines the fate of the cell.
Isothiocyanates disrupt this balance in favor of apoptosis. For instance, phenethyl isothiocyanate (PEITC) has been observed to decrease the levels of the anti-apoptotic protein Bcl-2 while simultaneously increasing the levels of the pro-apoptotic protein Bax in human breast cancer MCF-7 cells nih.govresearchgate.net. This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization (MOMP).
Once the mitochondrial outer membrane is permeabilized, it facilitates the release of apoptogenic factors, most notably cytochrome c, from the intermembrane space into the cytoplasm nih.govnih.gov. The release of cytochrome c is a pivotal step in the apoptotic cascade nih.gov. In the cytoplasm, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), which then recruits procaspase-9 to form a complex known as the apoptosome. Studies have demonstrated that benzyl (B1604629) isothiocyanate (BITC) can directly act on mitochondria to induce the release of cytochrome c researchgate.net. Similarly, PEITC treatment has been shown to result in the release of cytochrome c in conjunction with changes in the Bax/Bcl-2 ratio nih.govresearchgate.net.
The regulation of MOMP by Bcl-2 family proteins is intricate. Pro-apoptotic members like Bax and Bak, upon activation, can form pores in the outer mitochondrial membrane, leading to cytochrome c release nih.govrndsystems.com. Conversely, anti-apoptotic proteins like Bcl-2 and Bcl-xL inhibit this process by sequestering their pro-apoptotic counterparts rndsystems.com. Isothiocyanates effectively tilt this balance towards pore formation and subsequent cytochrome c release, thereby committing the cell to apoptosis.
Table 1: Effects of Isothiocyanates on Mitochondrial Pathway Components
| Isothiocyanate | Cell Line | Effect on Bcl-2 Family | Cytochrome c Release |
|---|---|---|---|
| Phenethyl isothiocyanate (PEITC) | MCF-7 (Breast Cancer) | Decreased Bcl-2, Increased Bax | Observed |
| Benzyl isothiocyanate (BITC) | RL34 (Rat Liver Epithelial) | Not specified | Observed |
| Allyl isothiocyanate (AITC) | HT-29 (Colorectal Adenocarcinoma) | Not specified | Disrupted mitochondrial membrane potential |
MAP Kinase Signaling Pathways Activation
Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a crucial role in transducing extracellular signals into cellular responses, including proliferation, differentiation, and apoptosis nih.gov. The three major MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs mdpi.com.
The role of MAPK signaling in isothiocyanate-induced apoptosis can be complex and cell-type specific. In a study using human prostate cancer cells, PEITC was found to activate ERK1/2 and JNKs, but not p38 MAPK nih.gov. The activation of JNKs appeared to be pro-apoptotic in DU145 cells, as pharmacological inhibition of JNK attenuated PEITC-induced apoptosis nih.gov. However, in LNCaP cells, the inhibition of either ERK1/2 or JNKs did not protect against PEITC-induced cell death, indicating that the involvement of MAPKs in apoptosis induction by PEITC can differ between cell lines nih.gov.
The activation of MAPK pathways is a critical component of the cellular stress response. The JNK and p38 MAPK pathways, in particular, are strongly activated by various cellular stresses and are often associated with the induction of apoptosis mdpi.com. These kinases can regulate the activity of transcription factors and Bcl-2 family proteins, thereby influencing the apoptotic process.
Caspase Activation Cascades
Caspases are a family of cysteine proteases that execute the final stages of apoptosis nih.gov. They exist as inactive zymogens (procaspases) and are activated through a proteolytic cascade nih.gov. Initiator caspases, such as caspase-9, are activated by specific upstream signals, like the formation of the apoptosome. Once activated, initiator caspases cleave and activate effector caspases, such as caspase-3 and caspase-7, which in turn cleave a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis nih.govnih.gov.
Isothiocyanate-induced apoptosis is heavily reliant on the activation of these caspase cascades. The release of cytochrome c and the subsequent formation of the apoptosome leads to the activation of caspase-9, the initiator caspase of the mitochondrial pathway nih.gov. Activated caspase-9 then proceeds to activate effector caspases, most notably caspase-3.
Several studies have confirmed the activation of caspases following isothiocyanate treatment. For example, PEITC has been shown to induce the activation of caspase-9 and caspase-7 in MCF-7 cells nih.gov. Similarly, BITC treatment in rat liver epithelial cells resulted in caspase-3 activation researchgate.net. The activation of caspases is a definitive indicator that the cells are undergoing apoptosis. Furthermore, the cleavage of cellular substrates by effector caspases, such as poly(ADP-ribose) polymerase (PARP), is a common marker of apoptosis and has been observed in cells treated with isothiocyanates nih.gov.
Cell Cycle Arrest Mechanisms (e.g., G2/M phase)
In addition to inducing apoptosis, isothiocyanates can also inhibit cancer cell proliferation by causing cell cycle arrest at specific checkpoints. The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Checkpoints exist to halt the cell cycle in response to cellular stress or DNA damage, allowing for repair or, if the damage is too severe, the induction of apoptosis.
A common effect of isothiocyanates is the induction of cell cycle arrest at the G2/M phase nih.govnih.govsemanticscholar.org. This prevents the cell from entering mitosis and undergoing cell division. For instance, allyl isothiocyanate, benzyl isothiocyanate, and phenethyl isothiocyanate have all been shown to cause an accumulation of HeLa cells in the G2/M phase nih.gov.
The molecular mechanisms underlying this G2/M arrest often involve the modulation of key cell cycle regulatory proteins. Sulforaphane (B1684495), another well-studied isothiocyanate, induces G2/M arrest in cervical cancer cells by downregulating the expression of Cyclin B1 mdpi.comnih.gov. Cyclin B1 forms a complex with cyclin-dependent kinase 1 (CDK1), also known as Cdc2, which is the master regulator of the G2/M transition. The downregulation of Cyclin B1 prevents the activation of the Cyclin B1/CDK1 complex, thereby halting the cell cycle at the G2 phase. Additionally, isothiocyanates can influence the activity of Cdc25 phosphatases, which are responsible for activating the Cyclin B1/CDK1 complex. Allyl isothiocyanate has been shown to down-regulate Cdc25B and Cdc25C in colorectal adenocarcinoma cells, contributing to G2/M arrest semanticscholar.org.
Table 2: Isothiocyanate-Induced Cell Cycle Arrest
| Isothiocyanate | Cell Line | Cell Cycle Phase of Arrest | Key Molecular Targets |
|---|---|---|---|
| Allyl isothiocyanate | HeLa, SW620 | G2/M | Cdc25B, Cdc25C |
| Benzyl isothiocyanate | HeLa | G2/M | Not specified |
| Phenethyl isothiocyanate | HeLa | G2/M | Not specified |
| Sulforaphane | HeLa, Cx, CxWJ | G2/M | Cyclin B1 |
Inhibition of Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth and metastasis. Tumors require a dedicated blood supply to obtain the oxygen and nutrients necessary for their expansion. Consequently, the inhibition of angiogenesis is a key strategy in cancer therapy.
Several isothiocyanates have demonstrated anti-angiogenic properties. Phenethyl isothiocyanate (PEITC) has been shown to inhibit angiogenesis both in vitro and ex vivo nih.gov. In human umbilical vein endothelial cells (HUVECs), PEITC decreased cell survival and inhibited the formation of capillary-like tube structures nih.gov. This was associated with a suppression of vascular endothelial growth factor (VEGF) secretion and a downregulation of its receptor, VEGFR2 nih.gov. VEGF is a potent pro-angiogenic factor, and its inhibition is a major target of many anti-angiogenic therapies.
Similarly, benzyl isothiocyanate (BITC) has been found to suppress pancreatic tumor angiogenesis plos.org. BITC was shown to inhibit the migration, invasion, and neovascularization of human pancreatic cancer and endothelial cells plos.org. This effect was linked to the targeting of hypoxia-inducible factor 1-alpha (HIF-1α) and VEGF plos.org. Under hypoxic conditions, often found in the tumor microenvironment, HIF-1α promotes the expression of pro-angiogenic factors like VEGF.
Isothiocyanates can also inhibit angiogenesis by affecting matrix metalloproteinases (MMPs). MMPs are enzymes that degrade the extracellular matrix, a crucial step in endothelial cell migration and invasion during angiogenesis. Both PEITC and BITC have been shown to inhibit the secretion or activity of MMPs, such as MMP-2 and MMP-9 plos.orgnih.gov.
Table 3: Anti-Angiogenic Effects of Isothiocyanates
| Isothiocyanate | Model System | Key Molecular Targets |
|---|---|---|
| Phenethyl isothiocyanate (PEITC) | HUVEC, PC-3 (Prostate Cancer) | VEGF, VEGFR2, Akt |
| Benzyl isothiocyanate (BITC) | Pancreatic Cancer Cells, HUVEC | HIF-1α, VEGF, MMP-2, Rho-GTPases |
| 4-isothiocyanate-2, 2, 6, 6-tetramethyl piperidinooxyl | HMEC-1 (Endothelial Cells) | VEGFR2, Tie2, MMP-2, MMP-9 |
Redox Homeostasis and Antioxidant Pathways
This compound, as a member of the isothiocyanate class of compounds, is implicated in the modulation of cellular redox balance through various mechanisms. These compounds are known to interact with key pathways that regulate antioxidant defenses and detoxification processes.
Isothiocyanates are recognized as potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a primary regulator of cellular antioxidant responses. nih.govnih.gov Under normal conditions, Nrf2 is bound in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. nih.gov Isothiocyanates, being electrophilic, can react with specific cysteine residues on Keap1. mdpi.com This interaction leads to the release of Nrf2, allowing it to translocate into the nucleus.
Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes. consensus.app This binding initiates the transcription of a wide array of cytoprotective proteins, including antioxidant enzymes and Phase II detoxification enzymes, thereby bolstering the cell's defense against oxidative stress. mdpi.comresearchgate.net Studies on various isothiocyanates have demonstrated this Nrf2 activation, leading to the upregulation of downstream proteins that protect against cellular damage. nih.govmdpi.com
Table 1: Research Findings on Nrf2 Pathway Activation by Isothiocyanates
| Isothiocyanate Studied | Model System | Key Finding | Reference |
|---|---|---|---|
| Sulforaphane (SFN) & 6-methylsulfinylhexyl isothiocyanate (6-HITC) | Primary mouse hepatocytes | Activated Nrf2 and upregulated downstream proteins like glutamate-cysteine ligase and glutathione (B108866) S-transferase. | nih.gov |
| Isothiocyanate-rich Moringa Seed Extract (MIC-1) | Caenorhabditis elegans | Upregulated skn-1 (Nrf2 homolog) expression and induced its nuclear translocation. | mdpi.com |
| Allyl isothiocyanate (AITC) | HepG2 and AML12 cell lines | Induced Nrf2 nuclear translocation and subsequent target gene expression. | mdpi.com |
A primary consequence of Nrf2 activation by isothiocyanates is the induction of Phase II detoxification enzymes. consensus.app These enzymes play a critical role in metabolizing and eliminating xenobiotics and reactive metabolites, converting them into more water-soluble forms for easier excretion. consensus.appnih.gov
Key enzymes in this group include Glutathione S-transferases (GSTs) and NAD(P)H:quinone reductase (QR). nih.gov GSTs catalyze the conjugation of glutathione to a wide range of electrophilic compounds, neutralizing their reactivity. nih.gov QR is involved in the two-electron reduction of quinones, preventing them from participating in redox cycling that generates reactive oxygen species. nih.gov Studies have shown that various isothiocyanates significantly elevate the activity of both GST and QR in different tissues, an effect attributed to the activation of the Nrf2/ARE pathway. nih.govresearchgate.netnih.gov
Table 2: Effect of Isothiocyanates on Phase II Enzyme Activity
| Isothiocyanate/Compound | Enzyme | Model System | Observed Effect | Reference |
|---|---|---|---|---|
| Crambene (a glucosinolate breakdown product) | Quinone Reductase (QR) | Male F344 rats (pancreas) | 21-fold elevation in activity. | nih.gov |
| Crambene | Glutathione S-transferase (GST) | Male F344 rats (pancreas) | 1.5-fold elevation in activity. | nih.gov |
| Sulforaphane (SFN) & 6-HITC | Glutathione S-transferase (GST) | Primary mouse hepatocytes | Upregulation of GST protein levels. | nih.gov |
The interaction of isothiocyanates with reactive oxygen species (ROS) metabolism is complex. On one hand, by inducing Nrf2 and antioxidant enzymes, ITCs enhance the cell's capacity to neutralize ROS and mitigate oxidative stress. researchgate.net This is a key component of their chemoprotective effect.
On the other hand, some studies indicate that isothiocyanates can themselves induce the generation of ROS, particularly in cancer cells. nih.gov This pro-oxidant activity can trigger oxidative stress-induced apoptosis (programmed cell death). For instance, phenethyl isothiocyanate (PEITC) was found to induce cell death in human chronic myeloid leukemia cells through the generation of ROS, leading to oxidative damage and activation of caspase pathways. nih.gov This dual role suggests that the effect of isothiocyanates on ROS metabolism is context-dependent, varying with cell type, concentration, and the existing cellular redox environment.
Isothiocyanates can directly react with the thiol group of reduced glutathione (GSH), a major intracellular antioxidant. researchgate.netoup.com This reaction forms dithiocarbamates, which are conjugates of the isothiocyanate and glutathione. researchgate.net The formation of these conjugates serves as a mechanism for the intracellular accumulation of isothiocyanates. oup.com
A direct consequence of this conjugation is the rapid and significant depletion of the cellular pool of free GSH. researchgate.net Since glutathione is essential for protecting cells from oxidative damage and detoxifying harmful compounds, its depletion can have profound biological effects. nih.gov In the context of cancer therapy, profound GSH depletion can render cancer cells more vulnerable to oxidative stress and the cytotoxic effects of chemotherapeutic agents. nih.govacs.org This depletion disrupts the cellular redox balance and can be a critical trigger for apoptosis. nih.govresearchgate.net
Table 3: Impact of Isothiocyanate Exposure on Intracellular Glutathione
| Isothiocyanate Studied | Model System | Observation | Reference |
|---|---|---|---|
| Sulforaphane (SFN) | Murine hepatoma cells | Exposure to 100 μM SFN for 30 min led to a profound reduction in cellular GSH levels. | researchgate.net |
| Benzyl-ITC | Murine hepatoma cells | Cellular accumulation was accompanied by a significant reduction in cellular GSH. | researchgate.net |
Neurobiological and Sensory Interactions
Isothiocyanates are well-known for their pungent and irritant properties, which are mediated by their interaction with a specific class of sensory receptors known as Transient Receptor Potential (TRP) ion channels. nih.gov These channels are non-selective cation channels involved in the perception of a wide range of stimuli, including temperature, pressure, and chemical irritants. researchgate.net
Specifically, isothiocyanates like allyl isothiocyanate (AITC), the pungent compound in wasabi and mustard oil, are potent agonists of the TRPA1 channel, sometimes referred to as the "wasabi receptor". nih.gov The activation mechanism is distinct from typical ligand-receptor binding. Isothiocyanates are electrophiles that form reversible covalent bonds with specific cysteine residues located in the cytoplasmic N-terminus of the TRPA1 channel protein. nih.gov This covalent modification induces a conformational change in the channel, causing it to open and allow an influx of cations (like Ca²⁺ and Na⁺). This influx depolarizes sensory neurons, leading to the sensation of pain and irritation. nih.gov This mechanism of activation through direct, reversible protein modification is a distinguishing feature of how many environmental irritants interact with TRP channels. nih.gov
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | MITC |
| Sulforaphane | SFN |
| Phenethyl isothiocyanate | PEITC |
| Allyl isothiocyanate | AITC |
| 6-methylsulfinylhexyl isothiocyanate | 6-HITC |
| Propyl isothiocyanate | PITC |
| Benzyl isothiocyanate | Benzyl-ITC |
| Glutathione | GSH |
| Glutathione S-transferase | GST |
| Quinone Reductase | QR |
| Nuclear factor erythroid 2-related factor 2 | Nrf2 |
| Kelch-like ECH-associated protein 1 | Keap1 |
| Reactive Oxygen Species | ROS |
| Transient Receptor Potential Ankyrin 1 | TRPA1 |
| Indole-3-carbinol | I3C |
| 1-cyano-2-hydroxy-3-butene | Crambene |
Toxicological Research and Health Effects
Toxicokinetics and Biotransformation
Toxicokinetics describes the absorption, distribution, metabolism, and excretion of a toxicant. In the case of methyl isothiocyanate, research has elucidated its pathway through biological systems from uptake to elimination.
Upon exposure, this compound is readily absorbed and distributed throughout the body. Studies in animal models have demonstrated efficient absorption following both oral and intraperitoneal administration.
In rats, oral administration of radiolabeled MITC resulted in the absorption of 88-96% of the dose within 24 hours. nih.gov Following absorption, the compound is widely distributed to various tissues. A study in mice using intraperitoneal injection found that the radioactive label was broadly disseminated among tissues. nih.gov The highest concentrations of MITC and its metabolites have been observed in specific organs. In rats, the thyroid, liver, kidneys, whole blood, and adrenals were identified as primary sites of accumulation. nih.gov Similarly, in mice, the liver and kidneys contained the highest tissue values of the radiolabel. nih.gov By 168 hours post-administration in rats, the total amount of the compound remaining in tissues did not surpass 2.3% of the initial dose. nih.gov
| Animal Model | Route of Administration | Key Tissues of Distribution/Accumulation | Source |
|---|---|---|---|
| Rat | Oral | Thyroid, liver, kidneys, whole blood, adrenals | nih.gov |
| Mouse | Intraperitoneal | Liver, kidneys | nih.govnih.gov |
The biotransformation of this compound primarily proceeds through the mercapturic acid pathway, with glutathione (B108866) (GSH) conjugation being a critical initial step. tandfonline.com This pathway is a major route for the detoxification of electrophilic compounds. tandfonline.com
Research in rats has shown that direct conjugation with glutathione is the principal detoxification mechanism. nih.gov This process involves the reaction of MITC with GSH, which can be catalyzed by glutathione S-transferase enzymes. nih.govnih.gov This initial conjugation leads to the formation of S-(N-methylthiocarbamoyl) glutathione, which has been identified in the bile of rats. nih.gov
Following the initial glutathione conjugation, the resulting adduct is further metabolized. nih.gov This involves sequential enzymatic steps to form cysteinylglycine (B43971) and cysteine conjugates, ultimately leading to the formation of an N-acetylcysteine conjugate, also known as a mercapturic acid. oup.comresearchgate.net This metabolic process has been demonstrated to be a quantitatively significant pathway for MITC biotransformation in rats. nih.gov
The elimination of this compound and its metabolites occurs primarily through urine. Studies have identified the specific metabolites excreted and quantified the rate of elimination.
In mice, approximately 80% of an administered dose of radiolabeled MITC was excreted in the urine within 48 hours. nih.govnih.gov Feces and expired carbon dioxide represented minor routes of elimination, accounting for about 5% and 4% of the dose, respectively. nih.govnih.gov
Several key metabolites have been identified in the urine of rats. The primary urinary metabolite is the mercapturic acid derivative, S-(N-methylthiocarbamoyl)mercapturic acid. nih.gov Another study identified this metabolite as S-(N-Methylcarbamoyl)-N-acetylcysteine (AMCC) and found it accounted for approximately 24.8% of an injected dose in 24-hour urine collections. nih.gov The corresponding cysteine conjugate has also been identified in urine. nih.gov
Acute and Sub-Chronic Toxicity Studies
This compound is a potent irritant, and its acute and sub-chronic effects are most pronounced at the points of contact, namely the eyes, respiratory tract, and skin.
Exposure to MITC vapor causes significant irritation to the eyes and respiratory system. nj.govnoaa.gov It is considered a potent lachrymator, an agent that causes tearing. nih.gov Symptoms of exposure in humans include burning sensations in the eyes, nose, and throat, tearing, coughing, and shortness of breath. nih.govca.gov
Controlled studies in humans have provided specific data on irritation thresholds. While exposure to 3.3 ppm for one minute or 0.6 ppm for 14 minutes did not cause ocular irritation, subjects exposed to 0.8 ppm for 1 to 8 hours reported slight, transient eye irritation. nih.gov This was described as being less irritating than cutting a single mild onion and was accompanied by a slight increase in blinking rate without tearing or redness. nih.gov
Animal studies have further characterized these irritant effects. In rats, acute inhalation exposure leads to clinical signs consistent with a primary irritant. nih.govepa.gov A 28-day sub-chronic inhalation study in rats exposed to 6.8 ppm or 34 ppm resulted in eyelid closure, somnolence, and ruffled fur during exposure. epa.gov The highest concentration group also exhibited reddish nasal discharge, salivation, ocular discharge, and dyspnea (difficulty breathing). epa.gov
| Species | Exposure Level | Duration | Observed Effects | Source |
|---|---|---|---|---|
| Human | 0.8 ppm | 1-8 hours | Slight, transient ocular irritation; increased blinking rate | nih.gov |
| Rat | 6.8 ppm | 6 h/day, 28 days | Eyelid closure, somnolence, ruffled fur | epa.gov |
| Rat | 34 ppm | 6 h/day, 28 days | Eyelid closure, somnolence, nasal/ocular discharge, salivation, dyspnea | epa.gov |
| Cat | 0.070 ppm | 4 hours | Lacrimation (tearing) | tera.org |
Direct contact with this compound can cause severe skin irritation and is capable of inducing an allergic skin reaction, known as dermal sensitization. nj.gov The US EPA classifies MITC in Acute Toxicity Category I for both primary dermal irritation and eye irritation, indicating the potential for corrosive effects. epa.govepa.gov
Skin contact can result in chemical burns. ca.govfoodb.ca Studies have also shown that MITC is a skin sensitizer. epa.gov In a guinea pig study, it was classified as a mild sensitizer. epa.gov Once an individual is sensitized, very low future exposure can trigger an allergic response, such as itching and a skin rash. nj.gov
Genotoxicity and Mutagenicity Assessments
The genotoxic and mutagenic potential of this compound has been evaluated in a series of in vitro and in vivo assays.
In vitro studies have demonstrated that this compound can induce DNA damage. In bacterial assays, MITC caused only marginal mutation induction in reversion assays with Salmonella strains TA100 and TA98. nih.gov However, in differential DNA-repair assays with E. coli (strains 343/763 uvrB/recA and 343/765 uvr+/rec+), a pronounced dose-response effect, indicating the induction of repairable DNA damage, was observed at low concentrations. nih.gov The addition of a rat liver S-9 activation mix reduced the genotoxic effects in these bacterial assays. nih.gov
In studies using mammalian cells, clear positive results for genotoxicity were obtained. Both the micronucleus assay and the single-cell gel electrophoresis (comet) assay using human hepatoma cells (HepG2) showed DNA damage at low exposure concentrations. nih.gov Further investigation with HepG2 cells indicated that exposure to MITC led to the formation of thiobarbituric acid reactive substances, suggesting that the DNA-damaging effects may involve processes related to lipid peroxidation. nih.gov
Table 2: Summary of In Vitro Genotoxicity Assays for this compound
| Assay Type | Test System | Result |
| Bacterial Reverse Mutation Assay (Ames) | Salmonella typhimurium TA100, TA98 | Marginal mutation induction. nih.gov |
| Differential DNA-Repair Assay | Escherichia coli (uvrB/recA strains) | Pronounced dose-response effect (DNA damage). nih.gov |
| Micronucleus Assay | Human Hepatoma Cells (HepG2) | Clear positive result (DNA damage). nih.gov |
| Single Cell Gel Electrophoresis (Comet) | Human Hepatoma Cells (HepG2) | Clear positive result (DNA damage). nih.gov |
Immunotoxicity Research
Research indicates that this compound possesses immunotoxic properties, affecting immune organs and cell populations.
Studies in B6C3F1 mice have demonstrated that MITC is immunotoxic upon repeated oral exposure. nih.gov Administration of MITC resulted in a significant decrease in thymus weight and a reduction in thymic cellularity. nih.govnih.gov The thymus is a critical organ for the development and maturation of T-lymphocytes, and its atrophy is a key indicator of immunotoxicity. nih.govinchem.org
In addition to its effects on the thymus, MITC has been shown to alter peripheral white blood cell populations in mice. nih.govnih.gov These changes were noted to be similar to those caused by sodium methyldithiocarbamate (SMD), a pesticide for which MITC is a major decomposition product. nih.gov Specifically, the changes involved shifts in the percentages of neutrophils and lymphocytes in the blood. nih.gov However, unlike its parent compound, MITC did not significantly affect natural killer (NK) cell activity or cause an increase in spleen weight in one study. nih.gov This suggests that MITC is likely responsible for some, but not all, of the immunological changes observed after exposure to SMD. nih.gov
Reproductive and Developmental Toxicity Evaluations
Comprehensive studies, primarily conducted in animal models, have sought to understand the impact of this compound on reproductive health and embryonic development. The findings from these evaluations provide critical data for risk assessment.
Impact on Reproductive Parameters
Multi-generational studies in rats have been instrumental in assessing the effects of MITC on reproductive capabilities. In a three-generation oral reproduction study, this compound was administered to rats. The results indicated that MITC did not adversely affect reproductive performance in any generation. epa.gov Parameters such as mating, fertility, and gestation were not altered by the treatment. epa.govregulations.gov However, the irritant nature of the compound led to the observation of gastric lesions in all treatment groups in the three-generation study. regulations.gov
Developmental Effects and Teratogenicity Assessments
The potential for this compound to cause birth defects (teratogenicity) and other developmental abnormalities has been investigated in both rats and rabbits. Oral developmental toxicity studies have consistently shown that MITC is not teratogenic. regulations.gov
In developmental toxicity studies with rats, adverse effects on the fetus, such as reduced fetal weight and delayed ossification (hardening of the bones), were observed. regulations.gov However, these effects typically occurred at dose levels that also produced toxicity in the maternal animals, such as decreased body weight gain. regulations.govregulations.gov For instance, one study identified a developmental Lowest Observed Adverse Effect Level (LOAEL) of 25 mg/kg/day, based on decreased mean fetal weight and crown-rump length, which was the same dose level that caused maternal toxicity. epa.gov The No Observed Adverse Effect Level (NOAEL) for developmental toxicity in this study was established at 5 mg/kg/day. epa.gov
Similarly, in studies with rabbits, there was no evidence of treatment-related teratogenic effects. nih.gov Fetal effects, when observed, were generally associated with maternal toxicity. A tentative maternal LOAEL was suggested at 10 mg/kg/day based on reduced body weight gain and food consumption. nih.gov
Interactive Data Table: Developmental Toxicity of this compound (Oral Gavage)
| Species | Study Type | NOAEL (Maternal) | LOAEL (Maternal) | NOAEL (Developmental) | LOAEL (Developmental) | Key Findings |
| Rat | Developmental | 5 mg/kg/day | 25 mg/kg/day | 5 mg/kg/day | 25 mg/kg/day | Decreased fetal weight and crown-rump length at maternally toxic doses. epa.gov |
| Rat | Developmental | 3 mg/kg/day | 10 mg/kg/day | 10 mg/kg/day | 30 mg/kg/day | Reduced fetal weight and increased incidence of unossified sternebrae at maternally toxic doses. regulations.gov |
| Rabbit | Developmental | 3 mg/kg/day | 10 mg/kg/day | 10 mg/kg/day | Not Established | Reduced maternal body weight gain and food consumption at the highest dose. No treatment-related fetal effects. nih.gov |
Carcinogenicity Studies and Oncogenic Potential
The potential for this compound to cause cancer has been evaluated through long-term bioassays in rodents. These studies have examined both oral and inhalation routes of exposure, revealing different outcomes.
Chronic oral carcinogenicity studies have been conducted in both rats and mice. In these two-year bioassays, where MITC was administered in the drinking water, there was no significant evidence of a neoplastic (tumor-causing) response. nih.gov However, the U.S. Environmental Protection Agency (EPA) has noted that some of these oral studies were considered "unacceptable" for a full carcinogenicity assessment due to issues with characterizing the actual exposure concentrations. epa.govepa.gov
In contrast, inhalation exposure to this compound has raised more significant concerns. Based on the results of a chronic inhalation study in rats, the U.S. EPA's Cancer Assessment Review Committee (CARC) has classified MITC as "Likely to be Carcinogenic to Humans" via the inhalation route. regulations.gov This classification is based on the observation of treatment-related nasal tumors, including adenomas, papillomas, and carcinomas, in both male and female rats. regulations.govregulations.gov The development of these tumors is thought to be related to the irritant properties of the chemical, leading to chronic tissue damage and cell proliferation in the nasal passages. epa.gov
Interactive Data Table: Carcinogenicity of this compound
| Species | Route of Exposure | Study Duration | Findings | Carcinogenic Classification |
| Rat | Oral (Drinking Water) | 2 years | No significant evidence of a neoplastic response. nih.gov | Insufficient data to characterize cancer risk via oral route. epa.gov |
| Mouse | Oral (Drinking Water) | 2 years | No significant evidence of a neoplastic response. nih.gov | Insufficient data to characterize cancer risk via oral route. epa.gov |
| Rat | Inhalation | Chronic | Treatment-related nasal tumors (adenomas, papillomas, carcinomas) in both sexes. regulations.govregulations.gov | "Likely to be Carcinogenic to Humans" (U.S. EPA, via inhalation). regulations.gov |
Epidemiological Studies and Exposure Incidents
Human health data on this compound exposure is primarily derived from incidents involving agricultural use of its parent compounds (metam sodium, metam (B94612) potassium, and dazomet) and accidental spills. These events have provided valuable insights into the acute health effects of MITC in human populations.
Analysis of Agricultural Worker Exposure Scenarios
Agricultural workers involved in the application of soil fumigants that release this compound are at a higher risk of exposure. Numerous reports from California's Department of Pesticide Regulation have documented illnesses associated with MITC exposure in agricultural settings. The most commonly reported symptoms among workers are eye irritation, respiratory irritation (including sore throat and coughing), headaches, and nausea. who.int In some cases, more severe respiratory effects and systemic symptoms have been observed. who.int Air monitoring during and after fumigant applications has shown that MITC concentrations can be present at levels that may pose a health risk to workers.
Community Exposure Assessments and Health Outcomes
Several incidents of community exposure to this compound have been documented, most notably the 1991 spill of metam sodium into the Sacramento River in California. nih.gov This event resulted in the release of a significant amount of MITC into the air and water, affecting residents in the surrounding communities.
Following the Sacramento River spill, residents reported a range of acute health effects. The most frequent symptoms included eye and throat irritation, headaches, dizziness, and shortness of breath. A retrospective clinical case series of individuals exposed during the spill identified cases of persistent irritant-induced asthma. regulations.gov Cleanup workers involved in the aftermath of the spill also experienced health issues, with a notable incidence of dermatitis. nih.gov The risk of developing a rash was found to be associated with the duration of contact with the contaminated river water. nih.gov
Another documented incident in Arvin, California, in 2002, involved community exposure following a soil application of metam sodium. Residents reported symptoms similar to those in the Sacramento River spill, with eye and respiratory irritation being predominant. epa.gov
Interactive Data Table: Reported Health Effects in Human Exposure Incidents
| Incident | Exposed Population | Primary Route of Exposure | Commonly Reported Health Effects |
| Sacramento River Spill (1991) | Community Residents | Inhalation, Dermal | Eye and throat irritation, headache, dizziness, shortness of breath, persistent irritant-induced asthma. regulations.gov |
| Sacramento River Spill (1991) | Cleanup Workers | Dermal, Inhalation | Dermatitis, skin irritation. nih.gov |
| Arvin, California (2002) | Community Residents | Inhalation | Eye irritation, respiratory irritation. epa.gov |
| Agricultural Applications (Various) | Agricultural Workers | Inhalation, Dermal | Eye irritation, respiratory irritation, headache, nausea. who.int |
Agricultural and Pest Management Research
Role as a Soil Fumigant
As a soil fumigant, MITC is valued for its ability to control a diverse array of organisms that can negatively impact crop health and yield. Its application is a common practice in the production of high-value crops to reduce the incidence of soil-borne diseases and pest pressure. nih.gov
MITC demonstrates significant efficacy against various soil-borne fungal pathogens and plant-parasitic nematodes. nih.govca.gov Research has shown its effectiveness in managing diseases such as Verticillium wilt in potatoes, caused by Verticillium dahliae. apsnet.org Field experiments have consistently shown that treatments with MITC-generating compounds can significantly reduce the incidence and severity of this disease. apsnet.org
The nematicidal properties of MITC are also well-documented. researchgate.net It is effective against a range of plant-parasitic nematodes, which can cause substantial economic damage to crops. nih.govlifeasible.com The compound's ability to disrupt essential biological processes in these organisms contributes to its efficacy. lifeasible.com
Table 1: Efficacy of Methyl Isothiocyanate (MITC) Against Select Soil-Borne Pathogens
| Pathogen | Crop | Efficacy |
|---|---|---|
| Verticillium dahliae | Potato | Significant reduction in wilt incidence and severity apsnet.org |
| Fusarium oxysporum | General | High mortality rates observed in controlled studies apsnet.org |
| Plant-Parasitic Nematodes | Various | Effective control of various species nih.govresearchgate.net |
MITC is also recognized for its herbicidal properties, effectively controlling a variety of weed species by inhibiting seed germination and seedling growth. fao.orgmdpi.com This makes it a valuable tool in integrated weed management programs, particularly in systems where weed pressure is high. mdpi.com
The bioherbicidal potential of isothiocyanates, including MITC, is an area of ongoing research. These compounds are naturally produced by plants in the Brassicaceae family and contribute to the allelopathic effects of these plants. mdpi.com When plant material from these species is incorporated into the soil, the breakdown of glucosinolates releases isothiocyanates, which can suppress weed growth. researchgate.netmdpi.com This process, known as biofumigation, offers a more sustainable approach to weed management. researchgate.net
The primary mechanism of action for MITC is the inactivation of sulfhydryl groups in essential enzymes within target organisms. epa.govherts.ac.uk This non-specific action disrupts cellular respiration and other vital metabolic processes, leading to the death of the pest. ca.govlifeasible.com This broad-spectrum activity is what makes MITC effective against a wide range of fungi, nematodes, insects, and weeds. epa.gov In nematodes, for instance, MITC is believed to achieve its nematicidal action through carbamoylation of nucleophilic sites in enzyme molecules, inhibiting cell division and the synthesis of DNA, RNA, and proteins. lifeasible.com
Application Technologies and Management Practices
The effective use of MITC as a soil fumigant is highly dependent on the application technology and management practices employed. These methods are designed to ensure the uniform distribution of the fumigant in the target soil zone while minimizing off-site movement.
Shank injection is a common method for applying MITC-generating compounds. usda.gov This technique involves injecting the liquid fumigant into the soil at a specific depth using shanks, followed by immediate soil compaction to seal the surface and prevent premature volatilization. nih.gov Research has shown that improvements in shank injection systems, such as better design to break up voids after injection and effective compaction, have led to significant reductions in atmospheric emissions of MITC. nih.gov
Studies comparing different application methods have found that shank injection can result in lower emissions compared to other methods like sprinkler chemigation. wa.gov The use of a water seal, where a layer of water is applied to the soil surface after injection, can further reduce the volatilization of MITC. nih.gov Research indicates that a water seal of 2.5 to 3.8 cm can reduce total fumigant loss by 71-74% compared to no water seal. nih.gov
Table 2: Comparison of MITC Air Concentrations from Different Application Methods
| Application Method | Maximum MITC Air Concentration (µg/m³) |
|---|---|
| Chemigation | 283 wa.gov |
| Shank Injection | 31.3 wa.gov |
Drip irrigation systems offer a precise method for applying water-soluble MITC generators like metam (B94612) sodium. mbao.org This method, often referred to as drip fumigation or chemigation, allows for the uniform distribution of the fumigant throughout the wetted soil volume. mbao.orgnih.gov The efficacy of drip fumigation is influenced by factors such as the volume and rate of water application, as well as soil type. nih.govusda.gov
Studies have shown that a moderate water application amount (e.g., 50 mm) with slow to intermediate drip rates (1.9-5.0 L/h per meter) can achieve good fumigant distribution in sandy loam soil. nih.govusda.gov Low water volumes or high application rates may not provide adequate distribution throughout the desired root zone. nih.govusda.gov The use of virtually impermeable film (VIF) in conjunction with drip fumigation can further enhance fumigant retention in the soil, potentially allowing for reduced application rates. mbao.org Subsurface drip irrigation has been shown to result in significantly lower atmospheric emissions of MITC compared to surface application methods. scispace.com
Integrated Pest Management Strategies
Combination with Other Biocides or Management Approaches (e.g., Chloropicrin)
In an effort to broaden the spectrum of pest control, this compound is sometimes applied in combination with other soil fumigants, such as chloropicrin (B1668804). Research into the combined application of MITC and chloropicrin has revealed interactions that can affect their degradation and persistence in the soil.
Studies have shown that there is no direct chemical reaction between MITC and chloropicrin in an aqueous solution. researchgate.netHowever, the degradation of chloropicrin can be accelerated in the presence of MITC. This is attributed to a reduction reaction with bisulfide (HS-), a by-product of MITC hydrolysis. researchgate.netConversely, the degradation of MITC can be suppressed when applied simultaneously with chloropicrin. This is thought to be due to the inhibition of soil microbial activity by chloropicrin and possible abiotic competition for reaction sites on soil particles. researchgate.net These interactions have implications for the environmental fate of both compounds when used together. The accelerated degradation of chloropicrin and the inhibited degradation of MITC were observed in both simultaneous and sequential application scenarios in soil. researchgate.net
Biofumigation and Cover Cropping Systems
Biofumigation is an integrated pest management strategy that utilizes certain cover crops, particularly from the Brassicaceae family (e.g., mustards, radishes), to suppress soilborne pests and diseases. nih.govThese plants produce secondary metabolites called glucosinolates. nih.govWhen the plant tissues are chopped and incorporated into the soil, an enzyme called myrosinase hydrolyzes the glucosinolates, releasing volatile compounds, primarily isothiocyanates. nih.gov While not producing this compound itself, many Brassicaceae species release other isothiocyanates, such as allyl isothiocyanate, which have a similar mode of action and can be effective against a range of soilborne pathogens, nematodes, and weed seeds. nih.govThis process offers a biological alternative or supplement to synthetic fumigants. The effectiveness of biofumigation is dependent on several factors, including the species and variety of the cover crop (as glucosinolate profiles vary), the biomass produced, and the timing and method of incorporation into the soil. nih.gov In addition to pest suppression, the use of these cover crops can provide other agronomic benefits, such as improved soil structure, increased organic matter, and enhanced nutrient cycling. nih.gov
Mitigation of Environmental Emissions in Agricultural Contexts
Given the volatile nature of this compound, strategies to mitigate its emission into the atmosphere are a key component of its use in agriculture. These mitigation measures are designed to reduce bystander exposure and minimize environmental contamination.
Key mitigation strategies include:
Buffer Zones: Establishing a specified distance between the treated field and any occupied areas. The size of the buffer zone can vary depending on the application rate and the use of emission-reduction techniques like high-barrier tarps. epa.gov* Tarping: As discussed in section 6.2.3, covering the treated soil with plastic films, especially VIF and TIF, is a highly effective method for reducing MITC emissions. flvc.orgfao.org* Water Sealing: Applying a layer of water to the soil surface immediately after fumigation can help to seal in the fumigant and reduce volatilization. regulations.gov* Application Method: The method of application can significantly influence emissions. For example, shank injection of MITC-generating products followed by soil compaction has been shown to lead to a substantial reduction in peak flux rates and total loss of MITC to the atmosphere. researchgate.net The U.S. EPA has established regulations that may require a combination of these measures to ensure the safe use of fumigants that produce this compound. epa.gov
Resistance Mechanisms and Management
The development of resistance in target pests is a significant concern for many pesticides. This compound is classified as a multi-site inhibitor. irac-online.orgIts mode of action involves the inactivation of sulfhydryl groups of essential enzymes in living organisms. herts.ac.ukherts.ac.ukPesticides with a multi-site mode of action are generally considered to be at a lower risk for the development of resistance compared to those with a single target site. This is because a pest would need to undergo multiple mutations to overcome the effects of the pesticide at all target sites.
Currently, the Insecticide Resistance Action Committee (IRAC) and the Fungicide Resistance Action Committee (FRAC) have not assigned a specific resistance classification to this compound, with its status often listed as "Not Known". herts.ac.ukherts.ac.ukThis suggests that resistance to MITC in insect pests and fungal pathogens has not been widely reported or characterized.
However, it is important to consider the theoretical mechanisms by which resistance could develop. Generally, pesticide resistance in insects and pathogens can occur through several mechanisms:
Target-site resistance: Alterations in the target enzyme or protein that reduce its sensitivity to the pesticide. pjoes.comnih.gov* Metabolic resistance: Enhanced detoxification of the pesticide by the pest organism through the action of enzymes such as esterases, glutathione (B108866) S-transferases, and cytochrome P450 monooxygenases. pjoes.comnih.gov* Reduced penetration: Changes in the cuticle or outer layers of the pest that slow the absorption of the pesticide. nih.gov* Behavioral resistance: The development of behaviors in the pest that help it to avoid exposure to the pesticide. nih.gov While specific instances of resistance to this compound are not well-documented, the principles of integrated pest management, including the rotation of pesticides with different modes of action and the use of non-chemical control methods, are prudent strategies to minimize the potential for resistance development to any pesticide.
Development of Resistance in Target Pests
The repeated application of any pesticide can lead to the selection of resistant individuals within a pest population. While extensive, documented cases of acquired resistance to this compound in the field are not widespread in scientific literature, research into the mechanisms of tolerance and the inherent differences in sensitivity among pest species provides insight into how resistance could develop.
Mechanisms of Tolerance and Reduced Sensitivity:
Fungal pathogens, a primary target for MITC, have demonstrated various mechanisms to tolerate or detoxify isothiocyanates. These mechanisms suggest pathways through which resistance could evolve under selection pressure.
One key mechanism involves the upregulation of genes associated with detoxification and stress response. For example, studies on Fusarium oxysporum, a significant plant pathogen, have shown that exposure to MITC can induce the expression of genes involved in energy synthesis and the production of detoxification enzymes. This response allows the fungus to better cope with the toxic effects of the chemical. nih.gov Specifically, transcriptome analysis of F. oxysporum exposed to MITC revealed the differential expression of 1,478 genes. These genes are involved in critical cellular processes such as substance and energy metabolism, signal transduction, and transport and catalysis. The fungus attempts to protect itself by up-regulating genes related to energy production, which helps to counteract the cellular damage caused by MITC. nih.gov
Furthermore, some fungi possess inherent abilities to metabolize isothiocyanates. For instance, some fungal species can conjugate isothiocyanates to glutathione, a primary step in detoxification. Another mechanism is the hydrolysis of isothiocyanates into less toxic amines. nih.gov The presence and efficiency of these metabolic pathways can vary significantly among different fungal species, contributing to their baseline sensitivity to MITC.
Differential Sensitivity Among Pest Species and Life Stages:
Research has consistently shown that not all pests are equally susceptible to this compound. This differential sensitivity can be observed between different species and even between different life stages of the same species. For example, the resting structures of fungi, such as chlamydospores and sclerotia, are often more resistant to fumigants than the actively growing mycelia. nih.gov
A study on various isolates of Fusarium oxysporum demonstrated that conidial and chlamydospore germination were more susceptible to isothiocyanates than mycelial growth. nih.govapsnet.org This suggests that the timing and application of MITC can significantly influence its effectiveness, as it may be more potent against certain developmental stages of the pathogen.
The following table summarizes the observed differences in sensitivity to isothiocyanates among various fungal pathogens and their life stages, based on available research findings.
| Fungal Species | Life Stage | Relative Sensitivity to Isothiocyanates | Research Finding |
| Fusarium oxysporum | Mycelial Growth | Lower | Mycelial growth was inhibited to a lesser extent compared to other life stages. nih.govapsnet.org |
| Conidial Germination | Higher | Isothiocyanates completely suppressed conidial germination at concentrations that only inhibited mycelial growth. nih.govapsnet.org | |
| Chlamydospores | Higher | Chlamydospore germination was highly susceptible to inactivation by isothiocyanates. nih.gov | |
| Pythium ultimum | Not specified | High | Was the most sensitive fungal species to methyl iodide (a related fumigant) in a comparative study. researchgate.net |
| Rhizoctonia solani | Not specified | Low | Was the least sensitive fungal species to methyl iodide in the same comparative study. researchgate.net |
This inherent variability in sensitivity is a crucial factor in the potential development of resistance. Pest populations with a higher baseline tolerance are more likely to survive treatments and pass on their genetic traits, leading to a gradual decrease in the efficacy of MITC over time.
Strategies to Counteract Resistance
To preserve the long-term efficacy of this compound and mitigate the development of resistance, integrated pest management (IPM) strategies are essential. These strategies focus on reducing the selection pressure exerted by the chemical and utilizing a combination of control methods.
Integrated Pest Management (IPM):
IPM is a holistic approach that combines various pest control tactics to minimize reliance on any single method. Key components of an IPM program relevant to managing MITC resistance include:
Monitoring and Thresholds: Regularly scouting for pest populations and applying MITC only when their numbers reach economically damaging levels. This avoids unnecessary applications and reduces selection pressure.
Use of Resistant Cultivars: Planting crop varieties that are naturally resistant to common soil-borne pathogens can significantly reduce the need for chemical fumigation.
Cultural Practices: Implementing practices such as sanitation to reduce pest inoculum and maintaining optimal soil health to promote beneficial microorganisms that can compete with pathogens.
Crop Rotation and Biofumigation:
Crop rotation is a cornerstone of resistance management. Rotating crops disrupts the life cycles of pests that are specific to a particular host plant. A particularly effective strategy involving isothiocyanates is the use of Brassicaceae plants (e.g., mustard, rapeseed) in rotation. nih.gov These plants naturally produce glucosinolates, which, upon decomposition in the soil, release isothiocyanates, including this compound. This process is known as biofumigation. nih.gov
Incorporating Brassicaceae cover crops can help to:
Suppress soil-borne pathogens and nematodes naturally. nih.gov
Reduce the reliance on synthetic MITC applications.
Introduce a diversity of isothiocyanates, which may have different modes of action and reduce the likelihood of resistance development to a single compound.
While biofumigation is a promising strategy, its effectiveness can be influenced by factors such as the specific Brassica species used, the timing of incorporation into the soil, and environmental conditions. nih.gov
Combination of Fumigants:
Another strategy to enhance efficacy and potentially delay resistance is the use of MITC in combination with other soil fumigants that have different modes of action. Research has shown that combining MITC with fumigants like chloropicrin can have synergistic effects, meaning the combined effect is greater than the sum of their individual effects. researchgate.netnih.gov
Studies have indicated that when MITC and chloropicrin are applied together, the degradation of MITC in the soil can be suppressed. nih.gov This may be due to the inhibition of soil microbial activity that would normally break down the MITC. A slower degradation rate could prolong the exposure of pests to the fumigant, potentially leading to better control. However, the interaction between different fumigants in the soil is complex and can be influenced by soil type and environmental conditions. nih.gov
The following table outlines some of the key strategies for counteracting the development of resistance to this compound.
| Strategy | Principle | Key Considerations |
| Integrated Pest Management (IPM) | Reduce reliance on chemical controls through a multi-faceted approach. | Requires knowledge of pest biology and regular monitoring. |
| Crop Rotation | Disrupt pest life cycles and reduce pathogen buildup in the soil. | Selection of appropriate rotation crops is crucial. |
| Biofumigation | Utilize isothiocyanate-producing Brassicaceae plants to suppress pests naturally. | Efficacy depends on plant species, biomass, and incorporation methods. nih.gov |
| Combination of Fumigants | Use MITC with other fumigants with different modes of action to enhance control and slow resistance. | Potential for synergistic effects but also complex interactions in the soil. researchgate.netnih.gov |
| Use of Resistant Cultivars | Employ plants with natural resistance to reduce the need for chemical intervention. | Availability of resistant varieties for all crops may be limited. |
By implementing these strategies, the agricultural industry can work towards the sustainable use of this compound, preserving its effectiveness as a valuable tool for pest management while minimizing the risk of resistance development.
Advanced Analytical Methodologies for Mitc Quantification
Sampling and Sample Preparation Techniques
Effective sampling and sample preparation are foundational to the reliable quantification of MITC. These initial steps are critical for extracting the analyte from complex matrices and concentrating it to detectable levels, while minimizing degradation and interference.
Headspace solid-phase microextraction (HS-SPME) has emerged as a powerful, solvent-free technique for the extraction of volatile compounds like MITC from various samples. nih.gov This method involves the exposure of a fused silica (B1680970) fiber coated with a stationary phase to the headspace above the sample. The volatile analytes partition between the sample matrix, the headspace, and the fiber coating. Subsequently, the fiber is transferred to the injection port of a gas chromatograph for thermal desorption and analysis.
The efficiency of HS-SPME is influenced by several factors, including the type of fiber coating, extraction time and temperature, and sample matrix modifications such as pH and salt addition. For MITC analysis in water and soil, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber has been shown to be effective. nih.gov Optimization of extraction conditions is crucial for achieving high sensitivity and reproducibility. For instance, in one study, the optimal conditions for MITC extraction from water were determined to be an extraction temperature of 45°C for 30 minutes with the addition of 1.5 g of NaCl. nih.gov
HS-SPME offers several advantages over traditional extraction methods, including simplicity, speed, and the elimination of organic solvents. nih.gov It has been successfully applied to the determination of MITC in environmental samples such as soil and water, as well as in food products like wine. nih.gov
Table 1: Optimized HS-SPME Conditions for MITC Analysis in Water
| Parameter | Optimal Condition |
| Fiber Coating | DVB/CAR/PDMS |
| Extraction Temperature | 45°C |
| Extraction Time | 30 minutes |
| Salt Addition (NaCl) | 1.5 g |
| Desorption Temperature | 250°C |
| Desorption Time | 5 minutes |
| Data compiled from a study on MITC determination in water. nih.gov |
The extraction of MITC from diverse environmental and biological matrices presents unique challenges due to the complexity of these samples.
Environmental Matrices (Soil, Water, and Air): For soil and water samples, besides HS-SPME, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are also employed. In LLE, an organic solvent immiscible with water is used to extract MITC. The choice of solvent is critical to ensure high extraction efficiency. For soil, a common approach involves extraction with an organic solvent followed by a clean-up step to remove interfering substances. A method for determining MITC in soil involved extraction with diethyl ether containing 5% ethanol, followed by concentration. rsc.org
The analysis of MITC in air often involves drawing a known volume of air through a sorbent tube to trap the compound. nih.gov Coconut-based charcoal resin tubes are frequently used for this purpose. researchgate.net The trapped MITC is then desorbed using a suitable solvent, such as a mixture of carbon disulfide in ethyl acetate, before analysis by gas chromatography. researchgate.net
Biological Matrices (Blood, Urine, and Tissue): The determination of isothiocyanates and their metabolites in biological fluids like urine and plasma is essential for understanding their bioavailability and metabolic fate. mdpi.com A common strategy for analyzing isothiocyanates in urine involves an extraction step followed by derivatization. nih.gov For instance, a reversed-phase high-performance liquid chromatographic (HPLC) method was established for the determination of isothiocyanates in human urine. nih.gov This method utilized the reaction of propyl isothiocyanate with 1,2-benzenedithiol (B97157) as a reference. The recovery of propyl isothiocyanate standards was found to be approximately 91.3%. nih.gov While specific protocols for MITC in blood and tissue are less commonly detailed in publicly available literature, the general principles of extraction for other isothiocyanates from these matrices can be adapted. These methods often involve protein precipitation, followed by liquid-liquid or solid-phase extraction to isolate the analyte. mdpi.com
Chromatographic and Spectrometric Techniques
Chromatographic and spectrometric techniques are the cornerstones of MITC quantification, providing the necessary separation and detection capabilities for accurate analysis.
Gas chromatography is the most widely used technique for the analysis of volatile compounds like MITC. The separation is typically performed on a capillary column, and various detectors can be employed for quantification.
Nitrogen-Phosphorus Detector (NPD): The NPD is highly sensitive and selective for nitrogen-containing compounds, making it well-suited for MITC analysis. It is a common choice for routine monitoring of MITC in environmental samples. mostwiedzy.pl
Flame Photometric Detector (FPD): The FPD is selective for sulfur-containing compounds. By operating in the sulfur mode, it provides excellent sensitivity for MITC. rsc.org
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): GC coupled with MS is a powerful tool for both qualitative and quantitative analysis of MITC. nih.govnih.gov Mass spectrometry provides structural information, which confirms the identity of the analyte. Selected Ion Monitoring (SIM) mode can be used to enhance selectivity and sensitivity. nih.gov For even greater specificity and lower detection limits, tandem mass spectrometry (GC-MS/MS) can be employed. This technique involves the selection of a specific parent ion of MITC, its fragmentation, and the monitoring of a specific daughter ion, which significantly reduces matrix interference. nih.govgreyhoundchrom.com A study using GC-MS/MS with a triple quadrupole analyzer for MITC in soil and water reported detection limits of 0.1 ng/g and 0.017 ng/mL, respectively. nih.gov
Table 2: Comparison of GC Detectors for MITC Analysis
| Detector | Principle of Detection | Selectivity | Sensitivity | Common Applications |
| NPD | Measures the increase in current produced when nitrogen or phosphorus compounds are burned in a hydrogen-poor plasma. | High for nitrogen and phosphorus compounds. | High | Routine environmental monitoring. mostwiedzy.pl |
| FPD | Measures the light emitted by sulfur or phosphorus compounds when they are burned in a hydrogen-rich flame. | High for sulfur and phosphorus compounds. | High | Analysis of sulfur-containing pesticides. rsc.org |
| MS | Separates ions based on their mass-to-charge ratio. | High (can be tuned for specific ions). | High | Confirmatory analysis and research. nih.govnih.gov |
| MS/MS | Involves two stages of mass analysis for increased specificity. | Very High | Very High | Trace level analysis in complex matrices. nih.govgreyhoundchrom.com |
High-performance liquid chromatography is another valuable technique for the analysis of isothiocyanates, particularly for less volatile or thermally labile compounds. A significant challenge in the HPLC analysis of many isothiocyanates, including MITC, is their lack of a strong chromophore, which results in poor sensitivity with UV-Vis detection. researchgate.net To overcome this, a derivatization step is often necessary to attach a UV-absorbing or fluorescent tag to the MITC molecule.
Several derivatization reagents have been developed for this purpose. A common approach involves the reaction of the isothiocyanate group with a nucleophile containing a chromophore or fluorophore. For instance, N-acetyl-L-cysteine (NAC) has been used to derivatize various isothiocyanates, including MITC, to form dithiocarbamates that can be analyzed by HPLC with diode-array detection (DAD) and mass spectrometry. mostwiedzy.pl The limit of detection for the MITC-NAC conjugate was reported to be 4.93 nmol/mL. mostwiedzy.pl Other derivatizing agents, such as mercaptoethanol and ammonia (B1221849), have also been employed. nih.govresearchgate.net The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization.
The separation of the derivatized MITC is typically achieved on a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
Emerging Detection Technologies
Research into novel detection technologies for MITC and other isothiocyanates is ongoing, with a focus on developing rapid, portable, and highly sensitive sensors for on-site analysis.
One promising area is the development of colorimetric sensors. A bio-inspired colorimetric sensor for MITC vapor has been developed based on the reaction of MITC with biological thiols immobilized on a nanofibrous membrane. nih.gov The reaction produces a color change that can be visually observed or measured with a spectrophotometer. This sensor demonstrated a detection limit of 99 ppb, which is below the permissible exposure limit for MITC. nih.gov
Nanotechnology is also playing an increasingly important role in the development of new sensors. Nanomaterials such as gold nanoparticles, carbon nanotubes, and quantum dots offer unique optical and electrical properties that can be harnessed for sensing applications. nih.gov For example, sensors based on functionalized nanoparticles can exhibit high sensitivity and selectivity for target analytes. While specific applications of nanotechnology-based sensors for MITC are still in the early stages of development, the principles have been demonstrated for other isothiocyanates and related compounds. These emerging technologies hold the potential to revolutionize the monitoring of MITC in the environment and in biological systems.
Bio-Inspired Sensor Development
The development of bio-inspired sensors for MITC detection is a rapidly emerging field that draws inspiration from biological systems to create highly sensitive and selective analytical devices. nih.govresearchgate.net These sensors often mimic natural molecular recognition processes, offering a promising alternative to traditional analytical methods. nih.govmdpi.comsemanticscholar.org
One innovative approach involves mimicking the detoxification reactions of biological thiols with MITC. mdpi.com Living organisms utilize thiols like glutathione (B108866) to neutralize toxic compounds. Inspired by this, a portable colorimetric sensor has been developed using a nylon-6 nanofibrous membrane. This sensor incorporates biological thiols which react with MITC vapor. The subsequent addition of Ellman's reagent produces a color change, allowing for the visual or spectrophotometric quantification of MITC. This method is not only sensitive, with a detection limit of 99 ppb, but also rapid, providing results within 15 minutes. mdpi.com
Another avenue of bio-inspired sensor development is the use of artificial noses or electronic noses. These devices consist of an array of broadly selective gas sensors that generate a unique response pattern for a specific volatile organic compound (VOC) or a mixture of VOCs. By mimicking the mammalian olfactory system, these sensor arrays, coupled with pattern recognition algorithms, can identify and quantify MITC in the gas phase. nih.govmdpi.com The design of these systems may incorporate biomimetic sensing materials, such as olfactory receptors or computationally designed proteins, to enhance sensitivity and selectivity. mdpi.com
Furthermore, research into biomimetic materials, such as molecularly imprinted polymers (MIPs), holds potential for the development of highly selective MITC sensors. MIPs are synthetic polymers with tailor-made recognition sites that can selectively bind to a target molecule, in this case, MITC.
Colorimetric Detection Methods
Colorimetric detection methods for MITC offer a simple, cost-effective, and often portable means of quantification, making them suitable for on-site analysis. These methods are typically based on a chemical reaction that produces a colored product, with the intensity of the color being proportional to the concentration of MITC.
A prominent example of a colorimetric method for MITC is based on its reaction with biological thiols, as mentioned in the bio-inspired sensor section. The reaction between MITC and thiols such as glutathione, N-acetyl-L-cysteine, or cysteamine (B1669678) consumes the thiol. The remaining unreacted thiols can then be quantified using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid)), which produces a yellow-colored product with a maximum absorbance at 412 nm. The decrease in color intensity is directly related to the initial concentration of MITC. mdpi.com
The use of functionalized gold and silver nanoparticles has also emerged as a powerful tool for the colorimetric sensing of various analytes, including compounds with functional groups similar to isothiocyanates. mdpi.comnih.govmdpi.comsemanticscholar.orgresearchgate.net While specific applications for MITC are still developing, the principle relies on the interaction of the analyte with the nanoparticle surface, causing a change in their aggregation state and, consequently, a visible color change of the nanoparticle solution. mdpi.comresearchgate.net For instance, the isothiocyanate group could potentially interact with the surface of gold or silver nanoparticles, leading to aggregation and a color shift from red to blue (for gold nanoparticles) or yellow to reddish-brown (for silver nanoparticles). mdpi.comresearchgate.net The high extinction coefficients of these nanoparticles allow for very sensitive detection. mdpi.com
Method Validation and Quality Control
The validation of analytical methods is a critical process to ensure the reliability and accuracy of the obtained results for MITC quantification. This process involves the assessment of several key performance parameters.
Sensitivity, Selectivity, and Linearity Assessment
Sensitivity is a measure of a method's ability to discriminate between small differences in analyte concentration. It is often expressed in terms of the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
Selectivity refers to the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. For MITC analysis, this is particularly important due to the complexity of environmental and biological samples where interfering compounds may be present.
Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by analyzing a series of standards of known concentrations and is often expressed by the correlation coefficient (r²) of the calibration curve.
The following interactive table summarizes the sensitivity and linearity data from various validated methods for MITC determination.
| Analytical Technique | Matrix | Linearity Range | Correlation Coefficient (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HS-SPME-GC-MS/MS | Water | 0.026 - 2.6 ng/mL | > 0.999 | 0.017 ng/mL | - |
| HS-SPME-GC-MS/MS | Soil | 1 - 100 ng/g | > 0.999 | 0.1 ng/g | - |
| GC-MS/MS | Plant-derived foods | 0.005 - 1 mg/L | > 0.99 | - | 0.01 mg/kg |
| GC/MS | Ambient Air | 0.01 - 10.0 µg/mL | > 0.995 | - | - |
HS-SPME-GC-MS/MS: Headspace Solid-Phase Microextraction Gas Chromatography-Tandem Mass Spectrometry GC-MS/MS: Gas Chromatography-Tandem Mass Spectrometry GC/MS: Gas Chromatography-Mass Spectrometry
Recovery and Reproducibility Studies
Recovery studies are performed to assess the accuracy of an analytical method. This is determined by analyzing a sample with a known amount of the analyte added (spiked sample) and comparing the measured concentration to the true added concentration. The result is expressed as a percentage recovery.
Reproducibility (or precision) of an analytical method is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.
The interactive table below presents recovery and reproducibility data for different analytical methods used for MITC quantification.
| Analytical Technique | Matrix | Spiking Level | Recovery (%) | Reproducibility (RSD %) |
| HS-SPME-GC-MS/MS | Water | 0.1 ng/mL | 76 - 92 | < 7 |
| HS-SPME-GC-MS/MS | Water | 1 ng/mL | 76 - 92 | < 7 |
| HS-SPME-GC-MS/MS | Soil | 4 ng/g | 76 - 92 | < 7 |
| HS-SPME-GC-MS/MS | Soil | 40 ng/g | 76 - 92 | < 7 |
| GC-MS/MS | Plant-derived foods | 0.01 - 0.5 mg/kg | 74.2 - 117.2 | 2.8 - 9.0 |
HS-SPME-GC-MS/MS: Headspace Solid-Phase Microextraction Gas Chromatography-Tandem Mass Spectrometry GC-MS/MS: Gas Chromatography-Tandem Mass Spectrometry
Challenges in Analysis (e.g., Instability, Lack of Chromophores)
The analytical quantification of MITC presents several challenges that need to be addressed to ensure accurate and reliable results.
Instability: MITC is a reactive and volatile compound, which can lead to its degradation during sample collection, storage, and analysis. nih.govresearchgate.netthaiscience.info The isothiocyanate functional group is electrophilic and can react with nucleophiles present in the sample matrix, such as water, alcohols, and thiols. researchgate.netthaiscience.infonih.govresearchgate.net This reactivity can lead to the formation of various degradation products, resulting in an underestimation of the actual MITC concentration. researchgate.netthaiscience.info Studies have shown that the stability of isothiocyanates is influenced by factors such as pH, temperature, and the composition of the aqueous medium. nih.govresearchgate.netthaiscience.info For instance, the decline of isothiocyanates has been observed to be more rapid in buffered solutions compared to deionized water. researchgate.netthaiscience.info To mitigate these stability issues, it is often necessary to employ strategies such as immediate analysis after sampling, storage at low temperatures, and the use of appropriate extraction solvents. nih.gov
Lack of Strong Chromophores: MITC does not possess a strong chromophore, which makes its detection by UV-Vis spectrophotometry challenging, especially at low concentrations. nih.govresearchgate.net This limitation often necessitates the use of more sophisticated detection techniques like mass spectrometry or the derivatization of MITC to introduce a chromophoric group. nih.govresearchgate.net
Derivatization: To overcome the challenges of instability and poor detectability, chemical derivatization is a frequently employed strategy in the analysis of MITC and other isothiocyanates. nih.govresearchgate.netscience.gov Derivatization involves reacting the analyte with a specific reagent to form a more stable and easily detectable derivative. nih.govresearchgate.netsigmaaldrich.com For example, isothiocyanates can be derivatized with amines to form thioureas, which are generally more stable and possess better chromatographic and UV-absorbing properties. nih.govresearchgate.net Reaction with ammonia to form thiourea (B124793) derivatives has been shown to be an efficient method. nih.govresearchgate.net Another common derivatization approach involves the reaction with thiols, such as N-acetyl-L-cysteine, to form dithiocarbamates. researchgate.net These derivatization reactions not only improve the stability and detectability of MITC but can also enhance the selectivity of the analytical method. nih.govresearchgate.netnih.gov However, the derivatization reaction itself needs to be carefully optimized to ensure complete and reproducible conversion of the analyte. sigmaaldrich.com
Chemopreventive and Synergistic Effects Research
Anticancer Potential of Related Isothiocyanates
The cancer-protective effects of dietary isothiocyanates are supported by extensive preclinical research in rodent models. nih.govfrontiersin.org A key characteristic of many naturally occurring ITCs is their ability to selectively induce growth arrest and cell death in cancerous cells. nih.govfrontiersin.org Even minor alterations in the chemical structure of ITCs can significantly impact their biological activity and mechanisms of action. nih.govfrontiersin.org
Mechanisms of Action in Cancer Cell Lines
Dietary isothiocyanates have been shown to modulate a variety of cellular and molecular pathways that contribute to their anticancer effects. frontiersin.org These mechanisms include inhibiting cell proliferation, inducing cell cycle arrest, and promoting apoptosis (programmed cell death). frontiersin.orgaacrjournals.org
Inhibition of Cell Proliferation and Cell Cycle Arrest: A primary mechanism by which ITCs exert their anticancer effects is the inhibition of cancer cell proliferation. frontiersin.orgaacrjournals.org This is often achieved by inducing cell cycle arrest, particularly at the G2/M phase, which prevents cancer cells from entering mitosis and thereby impedes tumor growth. frontiersin.org For instance, Phenethyl isothiocyanate (PEITC) has been shown to cause G2/M phase arrest by downregulating key proteins like cyclin-dependent kinase 1 (Cdk1) and cell division cycle 25C (Cdc25C). nih.gov
Induction of Apoptosis: ITCs are potent inducers of apoptosis in cancer cells. nih.gov This can be triggered through various means, including the generation of reactive oxygen species (ROS), which leads to mitochondrial damage and the activation of caspase enzymes that execute cell death. nih.gov Studies on compounds like Benzyl (B1604629) isothiocyanate (BITC) and PEITC have shown that ROS-dependent mechanisms can lead to the downregulation of specific proteins, inhibiting proliferation and promoting apoptosis. nih.gov
Modulation of Signaling Pathways: ITCs can modulate critical signaling pathways that are often dysregulated in cancer. frontiersin.org For example, they have been shown to induce chemosensitization in cancer cells by modulating pathways such as MAPK and p53, which can help reverse resistance to chemotherapy. frontiersin.org
Table 1: Anticancer Mechanisms of Various Isothiocyanates in Cancer Cell Lines
| Isothiocyanate | Mechanism of Action | Cancer Cell Line Examples |
|---|---|---|
| Allyl isothiocyanate (AITC) | Induces G2/M cell cycle arrest and apoptosis. aacrjournals.org | Human leukemia (HL60/S), Bladder cancer (RT4, T24). aacrjournals.orgmdpi.com |
| Benzyl isothiocyanate (BITC) | Induces apoptosis, cell cycle arrest, and mitochondrial damage. aacrjournals.org | Human leukemia (HL60/S), Oral cancer. aacrjournals.orgmdpi.com |
| Phenethyl isothiocyanate (PEITC) | Induces G2/M cell cycle arrest, apoptosis via ROS, and depletes glutathione (B108866). nih.govnih.gov | Prostate cancer, Gastric cancer, Malignant pleural mesothelioma. nih.govnih.govoncotarget.com |
| Sulforaphane (B1684495) (SFN) | Modulates carcinogen metabolism, induces cell cycle arrest and apoptosis. frontiersin.org | Colon, lung, breast, and prostate cancer models. frontiersin.org |
| 6-(Methylsulfonyl) hexyl isothiocyanate (6-MITC) | Induces apoptosis, autophagy, and increases intracellular ROS levels. mdpi.com | Leukemia (Jurkat, HL-60). mdpi.com |
Preclinical Models of Cancer Chemoprevention
The protective role of dietary ITCs is substantiated by numerous preclinical studies in animal models. nih.govfrontiersin.org These studies demonstrate that ITCs can inhibit cancer development at various stages, from initiation to progression, by suppressing processes like cellular proliferation and new blood vessel formation (neoangiogenesis). nih.govfrontiersin.org
In chemically induced cancer models, ITCs have shown significant efficacy. For example, in a mouse model of gastric cancer induced by N-methyl-N-nitrosourea (MNU), dietary PEITC was found to reduce tumor size when administered simultaneously with the carcinogen, suggesting a chemopreventive effect against tumor initiation. frontiersin.orgnih.gov Similarly, in a rat model of breast cancer, PEITC treatment prolonged tumor-free survival and reduced tumor incidence and multiplicity. nih.gov
Transgenic mouse models, which spontaneously develop cancer due to genetic modifications, have also been instrumental in demonstrating the chemopreventive efficacy of ITCs. nih.gov
In ApcMin/+ mice, a model for intestinal polyps, a diet supplemented with PEITC resulted in significantly fewer and smaller polyps. nih.gov
In the TRAMP model of prostate cancer, PEITC was effective in suppressing poorly differentiated tumors. nih.gov
In the MMTV-neu mouse model, which mimics human breast cancer progression, a PEITC-supplemented diet was associated with a 53.13% decrease in the incidence of macroscopic mammary tumors. oup.com
Synergistic Interactions with Therapeutic Agents
Isothiocyanates have been shown to work synergistically with conventional anticancer drugs, enhancing their effectiveness and potentially overcoming chemoresistance. nih.gov
Combinatorial Effects with Chemotherapeutic Drugs (e.g., Cisplatin)
Numerous in vitro studies have demonstrated that various ITCs can synergistically enhance the sensitivity of cancer cells to the chemotherapeutic drug cisplatin (B142131). nih.gov This combination often leads to a significant increase in cancer cell death compared to treatment with either agent alone. nih.gov
For example, pretreating human gastric cancer cells with PEITC enhanced the inhibitory effects of cisplatin in a time- and concentration-dependent manner. nih.gov In one instance, pretreatment with 10 µM PEITC for 24 hours led to an 8.5-fold reduction in the IC50 (the concentration of a drug that inhibits a biological process by 50%) of cisplatin. nih.gov Similar synergistic effects have been observed with BITC. nih.gov This potentiation is not universal for all chemotherapeutic agents; the same study found that PEITC pretreatment did not enhance the cytotoxicity of 5-fluorouracil, likely due to the different mechanisms of action of the drugs. nih.gov The synergistic effect is also dependent on the timing of administration, with pretreatment with ITCs being more effective than simultaneous treatment with cisplatin. nih.gov
Table 2: Synergistic Effects of Isothiocyanates with Cisplatin
| Isothiocyanate | Cancer Cell Line | Observed Synergistic Effect |
|---|---|---|
| Phenethyl isothiocyanate (PEITC) | Gastric Cancer (MKN45, AGS) | Pretreatment enhanced cisplatin cytotoxicity; 8.5-fold reduction in cisplatin IC50 in MKN45 cells. nih.gov |
| Phenethyl isothiocyanate (PEITC) | Biliary Tract Cancer | Reverses cisplatin resistance. researchgate.net |
| Phenethyl isothiocyanate (PEITC) | Malignant Pleural Mesothelioma | Combination potentiated cytotoxic effects and prevented the emergence of resistant cells. oncotarget.com |
| Benzyl isothiocyanate (BITC) | Gastric Cancer (MKN45) | Pretreatment enhanced cisplatin cytotoxicity; 5.7-fold reduction in cisplatin IC50. nih.gov |
| Allyl isothiocyanate (AITC) | Ovarian, Lung Cancer | Combination synergistically inhibits cancer cell growth and enhances apoptosis. nih.gov |
Mechanistic Basis of Synergism (e.g., Glutathione Depletion)
A key mechanism underlying the synergistic effect between ITCs and cisplatin is the depletion of intracellular glutathione (GSH). nih.govnih.gov GSH is a crucial antioxidant that protects cells from oxidative stress and can detoxify chemotherapeutic agents, contributing to drug resistance. nih.govmdpi.com
Isothiocyanates are known to rapidly conjugate with and deplete cellular GSH. nih.govnih.gov By reducing the intracellular pool of GSH, ITCs make cancer cells more vulnerable to the DNA-damaging effects of cisplatin. nih.govnih.gov This is consistent with findings that the synergistic effect is most potent when cancer cells are pretreated with an ITC before cisplatin administration, allowing time for GSH depletion. nih.gov
Further mechanisms contributing to this synergy include:
Increased Intracellular Platinum Accumulation: Some studies suggest that the combination effect is related to increased accumulation of platinum (from cisplatin) inside the cancer cells. nih.gov
Modulation of Apoptotic Pathways: The combination of AITC and cisplatin has been shown to downregulate antiapoptotic proteins like Bcl-2 and survivin, further promoting cancer cell death. nih.gov
Induction of Reactive Oxygen Species (ROS): PEITC-induced cytotoxicity in mesothelioma cells was found to be due to the generation of ROS. oncotarget.com Depleting GSH can lead to an increase in ROS, amplifying cellular damage. mdpi.comnih.gov
Neuroprotective Properties of Isothiocyanates
Beyond their anticancer potential, isothiocyanates have demonstrated promising neuroprotective properties in various in vitro and in vivo models of neurodegenerative diseases. nih.govresearchgate.net As liposoluble molecules, they can cross the blood-brain barrier, allowing them to exert effects within the central nervous system. researchgate.netmdpi.com
The primary mechanism for these neuroprotective effects is the activation of the Nrf2/ARE pathway. nih.gov The Nrf2 transcription factor is a master regulator of the cellular antioxidant response, and its activation leads to the expression of numerous protective enzymes that combat oxidative stress and inflammation, which are key factors in neurodegeneration. nih.gov
Studies on 6-(Methylsulfinyl)hexyl isothiocyanate (6-MSITC), a compound found in Wasabi, have shown significant neuroprotective activity. nih.govmdpi.com
In a mouse model of Alzheimer's disease, 6-MSITC treatment ameliorated memory impairments, reduced oxidative stress and neuroinflammation, and prevented neuronal death in the hippocampus. nih.govmdpi.com The compound was shown to activate the Nrf2 pathway, leading to a potent adaptive response against β-amyloid-induced toxicity. nih.gov
A 12-week clinical trial involving healthy older adults found that 6-MSITC significantly improved working and episodic memory performance compared to a placebo, with the effects attributed to reduced oxidative stress and inflammation in the hippocampus. mdpi.com
Other ITCs, such as Sulforaphane and PEITC, have also been identified as promising neuroprotective agents, showcasing the ability to modulate pathways associated with oxidative stress, inflammation, and apoptosis in the brain. researchgate.netmdpi.com
Anti-inflammatory Activities
Methyl isothiocyanate and related isothiocyanate (ITC) compounds have been the subject of extensive research regarding their anti-inflammatory properties. The mechanism of action involves the modulation of key signaling pathways and the suppression of various inflammatory mediators. Research, primarily utilizing analogues of this compound, has demonstrated effects on cellular and molecular pathways that are central to the inflammatory response.
Inhibition of Nuclear Factor-kappa B (NF-κB) Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory gene expression. nih.gov Many isothiocyanates exert their anti-inflammatory effects by suppressing this pathway. nih.gov Studies have shown that synthetic ITC analogs can suppress the transcriptional activation of NF-κB. nih.gov The mechanism of inhibition involves preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκBα. nih.gov This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes. nih.gov
For instance, research on phenethyl isothiocyanate (PEITC) in human glioblastoma cells showed it could decrease the levels of key proteins in the NF-κB pathway, including p-p65, p-IKKα/β, and p-IκBα, ultimately diminishing the nuclear translocation of NF-κB. nih.gov Similarly, moringa isothiocyanate-1 (MIC-1) was found to prevent the phosphorylation of IκB and the subsequent nuclear translocation of NF-κB in LPS-induced macrophages. plos.org Another compound, 6-(Methylsulfinyl)hexyl isothiocyanate (6-MSITC), was shown to suppress NF-κB activation in human oral epithelial cells stimulated by TNF-α. mdpi.comnih.gov This body of evidence suggests that a primary anti-inflammatory mechanism of isothiocyanates is the downregulation of the NF-κB signaling cascade. nih.govnih.gov
Table 1: Effect of Isothiocyanates on the NF-κB Pathway
| Isothiocyanate Compound | Model System | Observed Effect on NF-κB Pathway | Reference |
|---|---|---|---|
| Phenethyl isothiocyanate (PEITC) | Human Glioblastoma Cells (GBM 8401) | Inhibited NF-κB binding to DNA; decreased protein levels of p-p65, p-IKKα/β, and p-IκBα. | nih.gov |
| 6-(Methylsulfinyl)hexyl isothiocyanate (6-MSITC) | Human Oral Epithelial Cells (TR146) | Suppressed TNF-α-induced phosphorylation of NF-κB p65 and IκB-α. | mdpi.com |
| Moringa isothiocyanate-1 (MIC-1) | Murine Macrophages (RAW 264.7) | Decreased LPS-induced nuclear translocation of NF-κB (p65). | plos.org |
| Synthetic ITCs (e.g., Tetrahydrofurfuryl isothiocyanate) | Murine Macrophages (RAW 264.7) | Suppressed LPS-induced phosphorylation of IKKα/β and IκBα, and decreased nuclear translocation of p65. | nih.gov |
Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling
Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including extracellular signal-regulated kinase (ERK), p38 kinase, and c-Jun NH2-protein kinase (JNK), play a crucial role in regulating inflammatory responses. nih.gov Isothiocyanates have been shown to modulate these pathways, although the specific effects can vary. nih.gov
In one study, 6-MSITC was found to suppress the expression of inducible nitric oxide synthase (iNOS) by inhibiting the Jak2-mediated JNK signaling cascade in murine macrophages. nih.gov Research on 7-methylsulfinylheptyl isothiocyanate (7-MSI) demonstrated its ability to activate the p38, JNK, and ERK1/2 pathways in B16-F1 cells. researchgate.net The activation of these pathways by ITCs can lead to a complex array of downstream effects, including the regulation of transcription factors like Activator Protein-1 (AP-1), which is involved in expressing inflammatory genes such as COX-2 and various cytokines. nih.govnih.gov For example, 6-MSITC was reported to completely inhibit the lipopolysaccharide (LPS)-induced phosphorylation of c-Jun, a primary component of AP-1. nih.gov
Suppression of Pro-inflammatory Enzymes
A key aspect of the anti-inflammatory activity of isothiocyanates is their ability to inhibit pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). dntb.gov.ua Overproduction of nitric oxide (NO) by iNOS and prostaglandins (B1171923) by COX-2 are hallmarks of inflammatory conditions. nih.gov
Numerous studies have demonstrated that ITCs, including 6-MSITC, strongly suppress the expression of both COX-2 and iNOS. nih.govnih.gov This suppression occurs at the transcriptional level, linking back to the inhibition of pathways like NF-κB and MAPK that control the expression of these enzymes. nih.govnih.gov For example, the reduction of iNOS and COX-2 expression by sulforaphane has been documented in LPS-stimulated microglial cells. nih.gov Research on 6-MSITC in LPS-activated murine macrophages showed a dose-dependent inhibition of NO production, which was correlated with the suppression of iNOS mRNA and protein expression. nih.gov
Table 2: Inhibition of Pro-inflammatory Enzymes by Isothiocyanates
| Isothiocyanate Compound | Enzyme | Model System | Observed Effect | Reference |
|---|---|---|---|---|
| 6-(Methylsulfinyl)hexyl isothiocyanate (6-MSITC) | iNOS | Murine Macrophages (RAW264) | Showed dose-dependent inhibition of LPS-induced iNOS mRNA and protein. | nih.gov |
| 6-(Methylsulfinyl)hexyl isothiocyanate (6-MSITC) | COX-2 | Murine Macrophages | Strongly suppresses COX-2 expression. | nih.gov |
| Sulforaphane | iNOS & COX-2 | LPS-activated Microglia | Suppressed iNOS and COX-2 protein expression. | nih.gov |
| Synthetic ITCs | iNOS & COX-2 | Murine Macrophages (RAW 264.7) | Reduced LPS-induced expression of iNOS and COX-2. | nih.gov |
Reduction of Inflammatory Cytokines
Isothiocyanates effectively reduce the production of pro-inflammatory cytokines, which are signaling molecules that mediate and regulate immunity and inflammation. dntb.gov.ua Key cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) are often targeted. nih.gov
Research has shown that various ITCs can significantly inhibit the expression of these cytokines. nih.gov For example, 6-MSITC was found to inhibit IL-6 and C-X-C motif chemokine ligand 10 (CXCL10) production in TNF-α-stimulated human oral epithelial cells. mdpi.comnih.gov In studies with PEITC on human glioblastoma cells, the compound inhibited the expression of IL-1β, IL-6, and TNF-α genes at the transcriptional level. nih.gov Similarly, treatment with sulforaphane has been shown to suppress the release of TNF-α, IL-1β, and IL-6 in LPS-activated microglial cells. nih.gov This reduction in cytokine production is a direct consequence of the inhibition of upstream signaling pathways like NF-κB, which are responsible for transcribing these cytokine genes. nih.govmdpi.com
Regulatory Science and Risk Management Research
Human Health Risk Assessment Methodologies
The assessment of human health risks from exposure to MITC involves a systematic process of evaluating toxicological data and exposure scenarios to characterize the potential for adverse health effects.
Acute Exposure Guideline Levels (AEGLs) are developed to help emergency planners and responders deal with accidental chemical releases. noaa.gov They represent airborne concentrations of a substance above which it is predicted that the general population, including susceptible individuals, could experience certain health effects. noaa.govnih.gov AEGLs are established for different tiers of severity (AEGL-1, AEGL-2, and AEGL-3) and for various exposure durations (e.g., 10 minutes, 30 minutes, 1 hour, 4 hours, and 8 hours). noaa.govnih.govnih.gov
AEGL-1: The airborne concentration above which the general population could experience notable discomfort, irritation, or certain asymptomatic, nonsensory effects that are transient and reversible. noaa.govnih.gov
AEGL-2: The airborne concentration above which the general population could experience irreversible or other serious, long-lasting adverse health effects or an impaired ability to escape. noaa.gov
AEGL-3: The airborne concentration above which the general population could experience life-threatening health effects or death. noaa.gov
The derivation of AEGLs for MITC is based on a thorough review of available toxicological data from human and animal studies. nih.gov For MITC, human volunteer studies have been pivotal in establishing the AEGL-1 values, with ocular irritation being identified as a sensitive endpoint. nih.gov In the absence of data for AEGL-2 endpoints, a division of the AEGL-3 values by a factor of 3 was used, which is an approach considered appropriate for chemicals with a steep concentration-response curve. nih.gov The AEGL-3 values were derived from studies in rats, using the highest nonlethal concentration as a point of departure. nih.gov
Table 1: Final AEGL Values for Methyl Isothiocyanate (ppm)
Uncertainty factors are used in risk assessment to account for gaps in knowledge and to ensure that derived reference values are protective of human health. tera.org These factors are applied to experimental data, such as a No-Observed-Adverse-Effect Level (NOAEL) or a Lowest-Observed-Adverse-Effect Level (LOAEL), to derive a safe exposure level for humans. tera.org The use of these factors acknowledges the inherent uncertainties in extrapolating from animal data to humans, from high experimental doses to low environmental exposures, and from a small, homogeneous study population to a large, diverse general population. tera.orgca.gov
Common uncertainty factors include:
Interspecies Uncertainty: To account for differences in sensitivity between the animal species tested and humans. A default factor of 10 is often used. tera.org
Intraspecies Uncertainty: To account for variability in sensitivity within the human population, including susceptible subgroups such as children and the elderly. A default factor of 10 is typically applied. tera.org
LOAEL to NOAEL Extrapolation: When a NOAEL is not available and the risk assessment must rely on a LOAEL, an additional uncertainty factor is used.
Subchronic to Chronic Exposure: To extrapolate from shorter-term studies to predict effects from long-term exposure.
Database Incompleteness: If the toxicological database for a chemical is not complete, an additional factor may be applied.
In the risk assessment of MITC, the choice of uncertainty factors is based on the specific data available. For instance, in deriving the Reference Exposure Level (REL), a NOAEL from a human study was divided by an uncertainty factor of 100 to account for intraspecies variability and other uncertainties. nih.gov The discussion of uncertainty is a critical component of the risk characterization, providing transparency about the limitations of the assessment. ca.gov
Environmental Risk Mitigation Strategies
To minimize the environmental impact of MITC, various risk mitigation strategies are employed, primarily focused on reducing its off-site movement from treated fields. ucanr.edu These strategies are crucial for protecting non-target organisms and preventing contamination of air and water resources.
Key environmental risk mitigation strategies include:
Buffer Zones: As with human health risk mitigation, buffer zones around treated areas are a primary tool to reduce the impact on the surrounding environment. ucanr.edu
Application Timing: The timing of pesticide application can significantly influence its environmental fate. For instance, avoiding applications during periods of high wind can reduce drift. ucanr.edu Nighttime applications may have specific requirements to address temperature inversions that can trap fumigants near the ground. ucanr.edu
Post-Application Water Treatment: Applying a "water seal" by irrigating the treated field after application can help to trap the MITC in the soil, reducing its volatilization into the atmosphere. ca.govucanr.edu
Use of Tarps: Covering treated fields with plastic tarps can further reduce emissions of MITC to the air. usda.gov
Drip Application: Applying the fumigant through a drip irrigation system can also help to contain it within the soil. usda.gov
Label Instructions: Pesticide labels for MITC-generating products contain specific instructions for environmental protection, such as prohibitions against applying directly to water or in areas where surface water is present. epa.gov
The California Department of Pesticide Regulation has been proactive in developing and implementing mitigation measures for MITC-generating pesticides to reduce bystander exposure and environmental contamination. ucanr.edu These measures are often tailored to specific application methods and local conditions.
Research on Application Methods to Reduce Off-Site Movement
Research into application methods for MITC-generating compounds, such as metam (B94612) sodium and dazomet (B121842), aims to decrease the volatilization and subsequent off-site movement of this toxic gas. nih.gov Key areas of investigation include soil injection techniques, water sealing, and the use of tarps.
Studies have demonstrated that refining shank-injection systems can lead to a significant reduction in MITC flux to the atmosphere. nih.gov Improvements in the design of these systems to disrupt voids created during injection, coupled with effective soil compaction, have been shown to reduce volatilization. nih.gov Maintaining soil moisture at approximately 70% of the field's water-holding capacity has also been identified as a crucial factor in minimizing emissions. nih.gov Research indicates that these enhanced shank-injection and compaction methods can reduce peak flux rates and total MITC loss by up to 100-fold compared to older methods. nih.gov
Another effective technique for mitigating off-site movement is the application of a "water seal" to the soil surface immediately following the application of an MITC-generating fumigant. This involves irrigating the treated area to create a barrier that traps the MITC in the soil for a longer period, allowing for more effective pest control and less atmospheric release. nih.gov Research has shown that a water seal of 2.5 to 3.8 cm can reduce total fumigant loss by 71-74% compared to untreated soil. nih.gov The effectiveness of water seals can, however, be influenced by environmental factors such as air temperature, which can affect water evaporation rates. ashs.org
The use of tarps, particularly high-barrier films, is another method investigated to curtail MITC emissions. Tarping the treated soil provides a physical barrier that significantly reduces the escape of the fumigant into the atmosphere. ashs.org In some studies, MITC concentrations in the soil were notably higher under tarped conditions compared to water-seal treatments, indicating better containment of the fumigant. ashs.org However, modern shank-injection techniques have been shown to effectively manage MITC flux even without the use of high-barrier tarps. nih.gov
Subsurface drip irrigation is an application method that has also been studied for its potential to reduce MITC emissions. By delivering the fumigant directly to the root zone, off-site movement can be significantly minimized. ucr.edu Air concentrations of MITC measured during applications via subsurface drip irrigation were found to be up to four orders of magnitude lower than those from applications involving surface irrigation. ucr.edu
Table 1: Efficacy of Different Application Methods in Reducing this compound (MITC) Off-Site Movement
| Application Method | Key Findings |
|---|---|
| Enhanced Shank-Injection | Up to a 100-fold reduction in peak flux rates and total loss of MITC has been observed with improved shank-injection systems, proper soil compaction, and optimal soil moisture. nih.gov |
| Water Seal | Application of a 2.5-3.8 cm water seal can result in a 71-74% reduction in MITC volatilization compared to no water seal. nih.gov |
| Tarping | Tarping can lead to significantly higher MITC concentrations in the soil compared to water-seal methods, indicating better containment. ashs.org |
| Subsurface Drip Irrigation | MITC air concentrations can be up to four orders of magnitude lower compared to surface irrigation application methods. ucr.edu |
Monitoring Programs for Environmental Concentrations
To assess public and environmental exposure to MITC, various monitoring programs have been established, particularly in agricultural regions where its use is prevalent. These programs measure MITC concentrations in the ambient air.
In California, the Department of Pesticide Regulation (DPR) has conducted extensive air monitoring for pesticides, including MITC. wa.govca.gov The DPR's ambient air monitoring network has collected data from various communities, providing insights into seasonal and annual residential exposures. ca.gov For instance, air monitoring data from Salinas, Shafter, and Ripon have been used to calculate 1-month and 1-year rolling average air concentrations of MITC to assess potential health risks. ca.gov One study reported mean MITC concentrations of 2.1 µg/m³ in urban communities and 4.9 µg/m³ in rural communities during periods of pesticide application. nih.gov
The state of Washington has also implemented air monitoring studies for MITC, particularly in areas where agricultural land is in close proximity to residential and commercial developments. wa.gov In South Franklin County, studies were conducted to evaluate whether peak periods of metam sodium fumigation resulted in air pollution at levels of concern for human health. wa.gov Another monitoring study in an agricultural region of Washington collected 24-hour air samples over a month during the typical fumigation season. nih.gov
These monitoring programs utilize various sampling and analytical methods. A common approach involves collecting air samples on charcoal resin tubes over a 24-hour period. ca.gov The collected samples are then analyzed using gas chromatography/mass spectrometry (GC/MS) to determine the concentration of MITC. ca.gov
Table 2: Summary of Selected this compound (MITC) Air Monitoring Programs
| Location | Monitoring Agency/Body | Key Findings/Objectives |
|---|---|---|
| California (various communities) | California Department of Pesticide Regulation (DPR) | To assess potential health risks, develop mitigation measures, and measure the effectiveness of regulations through a statewide ambient air monitoring network. ca.gov Data used to calculate intermediate and annual residential exposures. ca.gov |
| South Franklin County, Washington | Washington State University / Washington State Department of Health | To evaluate whether peak periods of metam sodium soil fumigation caused air pollution at levels of human health concern in an area with expanding residential and business developments. wa.gov |
| Agricultural Region, Washington | Not specified in search results | A month-long monitoring study during the fall fumigation season collected 24-hour air samples at residential and commercial sites to measure MITC concentrations. nih.gov |
Comparative Risk Analysis of Alternatives to Prohibited Fumigants
This compound, primarily generated from the application of metam sodium and dazomet, is considered a key chemical alternative to methyl bromide, a fumigant that has been phased out due to its ozone-depleting properties. nih.govfao.org The risk profile of MITC is often compared to that of methyl bromide and other fumigant alternatives.
While MITC is an effective broad-spectrum biocide, it presents its own set of health and environmental risks, primarily related to its high volatility and toxicity. europa.euusda.gov The primary concern with MITC is the potential for off-site movement and bystander exposure, which has led to the development of the mitigation strategies discussed in section 9.3.1. ucanr.edu In terms of human health, MITC is a potent irritant to the eyes and respiratory tract. nih.gov The U.S. Environmental Protection Agency (EPA) has classified MITC as "Likely to be Carcinogenic to Humans" via the inhalation route based on studies in rats. regulations.gov
In comparison to methyl bromide, MITC has the environmental advantage of being much less stable in the troposphere, with a half-life of approximately 33 hours compared to about 0.7 years for methyl bromide. scispace.com This means MITC is not considered an ozone-depleting substance. scispace.com
Other chemical alternatives to methyl bromide include chloropicrin (B1668804) and 1,3-dichloropropene (B49464). europa.eu These also have their own risk profiles. For instance, 1,3-dichloropropene is also a volatile compound with potential for off-site movement.
Non-chemical alternatives, such as soil solarization and the use of soilless systems, have also been evaluated and can be effective in certain contexts, offering a different risk-benefit profile by avoiding the use of toxic fumigants altogether. fao.org
Table 3: Comparative Overview of Methyl Bromide Alternatives
| Alternative | Primary Active Ingredient(s) | Key Advantages | Key Disadvantages/Risks |
|---|---|---|---|
| Metam Sodium/Dazomet | This compound (MITC) | Broad biocidal activity. europa.eu Not an ozone-depleting substance. scispace.com | High volatility and potential for off-site movement. usda.gov Potent irritant and likely human carcinogen via inhalation. nih.govregulations.gov |
| Chloropicrin/1,3-Dichloropropene | Chloropicrin, 1,3-Dichloropropene | Effective against many soil pathogens and nematodes. europa.eu | Both are volatile compounds with potential for off-site movement and associated health risks. |
| Soil Solarization | N/A | Non-chemical, avoids fumigant-related risks. fao.org | Effectiveness is weather-dependent and may not be suitable for all climates or pest pressures. |
| Soilless Systems | N/A | Eliminates the need for soil fumigation. fao.org Provides uniform and vigorous seedlings. fao.org | Higher initial investment and may not be feasible for all crops or scales of production. |
Future Research Directions and Unanswered Questions
Elucidation of Novel Biological Mechanisms
While the broad biocidal activity of methyl isothiocyanate is well-established, the precise molecular interactions that underpin these effects are not fully understood. Isothiocyanates (ITCs) are known to react with nucleophilic amino acid residues in cellular proteins, such as cysteine, which can trigger a cascade of downstream cellular activities. nih.gov However, the specific protein targets of MITC and the subsequent functional consequences remain a critical knowledge gap. Future research should prioritize the identification of these molecular targets to build a more detailed picture of its mode of action. nih.gov
Further investigation is required to determine how MITC modulates various cellular signaling pathways. Research on other isothiocyanates has shown interactions with pathways like Nrf2/Keap1-ARE, MAPK, and PI3K/AKT/mTOR, which are crucial for cellular stress response, inflammation, and survival. nih.gov It is largely unknown to what extent MITC specifically influences these and other pathways. Advanced proteomic and metabolomic approaches could unravel the complex network of cellular responses to MITC exposure, moving beyond general toxicity to a mechanistic understanding of its effects on both target pests and non-target organisms.
Table 1: Known Signaling Pathways Modulated by Isothiocyanates (ITCs) and Future Research Focus for this compound (MITC)
| Signaling Pathway | General Effect of Various ITCs | Known MITC-Specific Effect | Future Research Direction for MITC |
|---|---|---|---|
| Nrf2/Keap1-ARE | Activation, leading to induction of phase II detoxification enzymes and antioxidant response. nih.gov | Largely uncharacterized | Investigate MITC's ability to modify Keap1, activate Nrf2, and induce downstream antioxidant genes. |
| PI3K/AKT/mTOR | Inhibition, leading to reduced cell survival and proliferation in cancer models. nih.gov | Data Lacking | Determine if MITC interacts with key components of this pathway and its functional impact on cell growth and survival. |
| MAPK (Mitogen-Activated Protein Kinase) | Modulation, influencing cellular processes like apoptosis, stress response, and inflammation. nih.gov | Data Lacking | Elucidate which specific MAPK pathways (e.g., ERK, JNK, p38) are affected by MITC and the resulting cellular outcomes. |
| NF-κB (Nuclear Factor kappa B) | Inhibition, leading to anti-inflammatory effects. nih.gov | Data Lacking | Assess the potential of MITC to inhibit NF-κB activation and its implications for inflammatory responses. |
Development of Advanced Environmental Remediation Strategies
Given its use in agriculture, developing effective strategies to remediate soil and water contaminated with this compound is a priority. Current research indicates that MITC degradation is influenced by both biological and chemical processes and can be accelerated by increasing temperature and adding organic amendments like manure. usda.govresearchgate.net While these methods are valuable, future research should focus on more advanced and targeted remediation technologies.
One promising avenue is bioremediation, which utilizes microorganisms to break down contaminants. mdpi.com Research is needed to isolate and characterize specific bacterial or fungal strains capable of efficiently metabolizing MITC. mdpi.com Understanding the enzymatic pathways involved could lead to the development of microbial consortia optimized for in-situ degradation of MITC in contaminated soils. Another area for exploration is the use of advanced oxidation processes or catalytic degradation. These chemical methods could potentially offer rapid and complete destruction of MITC in water or soil matrices, although their feasibility, cost-effectiveness, and potential by-products would require thorough investigation.
Table 2: Comparison of Current and Advanced Remediation Strategies for MITC
| Strategy | Principle | Current Status | Future Research Goals |
|---|---|---|---|
| Organic Amendment | Enhances microbial activity and provides reactive surfaces, accelerating both biotic and abiotic degradation. usda.gov | Demonstrated to be effective in lab and field studies. researchgate.net | Optimize amendment type and application rate; study long-term effects on soil health. |
| Targeted Bioremediation | Use of specific, highly efficient MITC-degrading microorganisms. mdpi.com | Conceptual; some microbes are known to degrade ITCs, but strains are not optimized for MITC remediation. nih.gov | Isolate and culture potent MITC-degrading microbes; identify metabolic pathways; develop methods for effective delivery to contaminated sites. |
| Phytoremediation | Use of plants to uptake, degrade, or stabilize contaminants in soil. mdpi.com | Largely unexplored for MITC. | Identify plant species that can tolerate and metabolize MITC; investigate the role of the plant microbiome in degradation. |
| Catalytic Degradation | Use of catalysts (e.g., metal oxides, biochar) to accelerate chemical breakdown. | Research is in early stages for related fumigants. researchgate.net | Develop and test novel catalysts for MITC; assess degradation efficiency, by-products, and environmental compatibility. |
Refinement of Predictive Models for Environmental Fate
Accurately predicting the environmental fate and transport of this compound is essential for risk assessment and for developing agricultural practices that minimize off-site movement. Current models, such as the Industrial Source Complex Short-Term (ISC3) model, have been used to estimate atmospheric concentrations following field applications. nih.govresearchgate.net However, the accuracy of these models is limited by the quality of the input data and an incomplete understanding of the complex processes governing MITC's behavior.
Future research must focus on generating more precise data on key environmental parameters. This includes quantifying degradation rates in a wider variety of soil types and under different environmental conditions (e.g., moisture, temperature). usda.govnih.gov The partitioning of MITC between soil, water, and air, as well as its volatilization flux under different application methods (e.g., shank injection, drip irrigation) and mitigation strategies (e.g., water seals, plastic films), needs further characterization. nih.govnih.govwur.nlnih.gov This improved data can be used to develop and validate more sophisticated multimedia environmental models that can provide a more holistic and accurate prediction of MITC concentrations and movement throughout an ecosystem. mdpi.com
Table 3: Key Parameters for Refining Environmental Fate Models of MITC
| Model Parameter | Importance | Current Knowledge Gaps | Research Needed for Refinement |
|---|---|---|---|
| Degradation Half-Life (Soil, Water) | Determines persistence in different environmental compartments. | Data is limited to a narrow range of soil types and conditions; aquatic degradation pathways are not fully elucidated. nih.govresearchgate.net | Systematic studies across diverse soil types, temperatures, and moisture levels; identification of major aquatic degradation products. |
| Soil-Water Partition Coefficient (Kd) | Governs leaching potential and bioavailability in soil. | Values vary significantly with soil organic matter and clay content; more data is needed. ubc.ca | Measure Kd in a wide range of agricultural soils to develop predictive relationships based on soil properties. |
| Volatilization Rate (Flux) | Controls atmospheric emissions and potential for off-site transport. wur.nl | Highly dependent on application method, soil conditions, and mitigation measures. nih.govnih.gov | Field studies to quantify flux under various modern application scenarios (e.g., different tarp types, injection depths). |
| Atmospheric Reaction Rate | Determines atmospheric persistence and formation of secondary products. | Reaction rate with hydroxyl radicals is known, but interactions with other atmospheric oxidants are less clear. nih.gov | Chamber studies to determine reaction kinetics with ozone and nitrate (B79036) radicals; identify transformation products. |
Comprehensive Assessment of Long-Term Ecological Impacts
Most studies on this compound have focused on its short-term fate and toxicity. There is a significant lack of information regarding the long-term ecological consequences of its repeated use in agricultural settings. A critical unanswered question is how soil ecosystems recover following fumigation. Future research should employ long-term monitoring studies to assess the resilience and recovery of soil microbial communities, including bacteria, fungi, and archaea, over multiple growing seasons. The impact on key functional groups, such as nitrifying bacteria or mycorrhizal fungi, is of particular importance.
Furthermore, the chronic effects of low-level MITC exposure on non-target terrestrial and aquatic organisms are poorly understood. Studies are needed to evaluate the sublethal impacts on soil fauna (e.g., earthworms, nematodes, arthropods) and the potential for effects on adjacent aquatic ecosystems through runoff or leaching. While MITC is not expected to bioaccumulate due to its reactivity and relatively rapid degradation, the potential for long-term ecological shifts resulting from the periodic elimination of sensitive species warrants comprehensive, multi-year field studies.
Table 5: Framework for Assessing Long-Term Ecological Impacts of MITC
| Ecological Compartment | Potential Long-Term Impact | Key Unanswered Questions | Proposed Research Approach |
|---|---|---|---|
| Soil Microbiome | Persistent shifts in microbial community structure and function; reduction in beneficial organisms. | How long does it take for microbial diversity and function to recover? Are certain key microbial groups permanently lost? | Long-term field monitoring using metagenomics and functional assays (e.g., enzyme activity, nutrient cycling rates). |
| Soil Fauna | Reduction in populations of non-target invertebrates (e.g., earthworms, springtails). | What are the chronic, sublethal effects of repeated MITC exposure on invertebrate reproduction and survival? | Mesocosm studies with realistic exposure scenarios; field sampling before and after fumigation over multiple years. |
| Aquatic Ecosystems | Impact on aquatic life due to runoff or leaching from treated fields. | What are the chronic toxicity thresholds for sensitive aquatic organisms like amphibians, fish, and invertebrates? | Standardized chronic ecotoxicology tests; monitoring of water bodies adjacent to heavily treated agricultural areas. |
| Ecosystem Function | Alterations in fundamental processes like nutrient cycling, decomposition, and pest-predator dynamics. | Does repeated fumigation lead to a long-term decline in soil health and overall ecosystem resilience? | Integrated ecosystem-level studies that measure multiple parameters (e.g., soil respiration, organic matter decomposition, plant health) over extended periods. |
Q & A
Q. What are the optimal methods for synthesizing methyl isothiocyanate in laboratory settings?
MITC can be synthesized via the reaction of methylamine hydrochloride with carbon disulfide under controlled conditions, yielding 60–70% purity. Alternative methods include thermal rearrangement of methyl thiocyanate or hydrolysis of N,N'-dimethylthiuram disulfide. Critical factors include temperature control (avoiding exothermic reactions) and anhydrous conditions to prevent hydrolysis .
Q. How can researchers accurately detect and quantify this compound in environmental samples?
Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for MITC detection. Soil and air samples require extraction using solid-phase microextraction (SPME) or purge-and-trap methods. Calibration curves should account for MITC’s volatility and reactivity, with detection limits typically <1 ppb .
Q. What mechanisms underlie the acute toxicity of this compound in mammalian systems?
MITC induces oxidative stress by depleting glutathione reserves and inhibiting mitochondrial complex III, leading to ATP depletion. In vitro models (e.g., HepG2 cells) show dose-dependent DNA damage via micronucleus formation, while in vivo studies in rats demonstrate respiratory distress (LD₅₀: 97 mg/kg) and neurotoxicity (seizures, loss of consciousness) .
Q. What safety protocols are essential for handling this compound in laboratory environments?
- Engineering controls : Use fume hoods with ≥100 ft/min airflow and explosion-proof equipment.
- PPE : Nitrile gloves, aprons, and full-face respirators with organic vapor cartridges.
- Decontamination : Immediate showering post-exposure and neutralization of spills with 10% sodium bicarbonate .
Advanced Research Questions
Q. What experimental designs are recommended for studying the temperature-dependent degradation kinetics of MITC in agricultural soils?
Q. How can contradictory data on MITC’s genotoxic potential be reconciled?
Kassie et al. (2001) reported DNA damage in HepG2 cells but lacked purity validation and used limited Salmonella strains (TA98/TA100). Recent reviews highlight the need for:
- Comet assay validation in primary cells.
- Dose-response studies accounting for metabolic activation (e.g., S9 liver fractions).
- Exclusion of contaminants like methyl isocyanate in batch analyses .
Q. What computational approaches predict MITC’s interaction with biological targets, such as Plasmodium falciparum cysteine proteases?
- Molecular docking : Use AutoDock Vina with Lamarckian GA to model MITC derivatives (e.g., methyl eugenol isothiocyanate) binding to PfFP-2/3 active sites.
- Validation : Compare docking scores (ΔG < −8 kcal/mol) with in vitro IC₅₀ values. Substituents like tetrahydropyran enhance binding affinity .
Q. How does repeated fumigation alter MITC’s environmental persistence and microbial resistance in soil?
- Hypothesis : Microbial communities develop degradative pathways (e.g., MITC hydrolase).
- Method : Metagenomic sequencing of fumigated vs. control soils to identify enriched taxa (e.g., Pseudomonas spp.).
- Outcome : Accelerated degradation (t₁/₂ reduced from 14 to 3 days) after 3+ fumigation cycles .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
